Product packaging for 1-(6-Phenylpyrimidin-4-yl)ethanone(Cat. No.:CAS No. 64571-51-3)

1-(6-Phenylpyrimidin-4-yl)ethanone

Cat. No.: B12899160
CAS No.: 64571-51-3
M. Wt: 198.22 g/mol
InChI Key: IWMCUKMWPSVNTH-UHFFFAOYSA-N
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Description

1-(6-Phenylpyrimidin-4-yl)ethanone is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrimidine heterocyclic core, a structure that is prevalent in many biologically active molecules and pharmaceuticals . The compound serves as a versatile synthetic intermediate or building block for the construction of more complex molecular architectures. Researchers value this compound for its potential applications in drug discovery. Pyrimidine-based scaffolds, like this one, are frequently investigated for their diverse pharmacological properties, which can include anticancer and antimicrobial activities . For instance, related 6-phenylpyrimidin-4-one derivatives have been explored as positive allosteric modulators (PAMs) for specific receptors, such as the M1 muscarinic acetylcholine receptor (M1 mAChR), which is a potential target for cognitive deficits in conditions like Alzheimer's disease and schizophrenia . Furthermore, complex molecules incorporating the 6-phenylpyrimidine moiety have been designed and synthesized as potential dual-agent candidates for anticancer and antibacterial treatment, highlighting the ongoing research relevance of this chemical scaffold . This product is intended for research and development purposes in a controlled laboratory environment. It is not classified as a drug or pharmaceutical and is strictly for in vitro applications. It is not approved for diagnostic or therapeutic use, and must not be introduced into humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B12899160 1-(6-Phenylpyrimidin-4-yl)ethanone CAS No. 64571-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64571-51-3

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(6-phenylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C12H10N2O/c1-9(15)11-7-12(14-8-13-11)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

IWMCUKMWPSVNTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=NC(=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Spectroscopic and Synthetic Insights into 1-(6-Phenylpyrimidin-4-yl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the anticipated spectroscopic data for 1-(6-Phenylpyrimidin-4-yl)ethanone is summarized below. These tables provide a predictive framework for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HH-2 (pyrimidine ring)
~8.5s1HH-5 (pyrimidine ring)
~8.2 - 8.0m2Hortho-H (phenyl ring)
~7.6 - 7.4m3Hmeta- & para-H (phenyl ring)
~2.8s3H-COCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~198C=O (acetyl group)
~165C-4 (pyrimidine ring)
~163C-6 (pyrimidine ring)
~158C-2 (pyrimidine ring)
~137C-ipso (phenyl ring)
~131C-para (phenyl ring)
~129C-ortho/meta (phenyl ring)
~118C-5 (pyrimidine ring)
~28-COCH₃

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretching (acetyl ketone)
~1600, 1570, 1480Medium-StrongC=C and C=N stretching (pyrimidine and phenyl rings)
~3050MediumAromatic C-H stretching
~2950WeakAliphatic C-H stretching (methyl group)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
[M]+•Molecular ion peak
[M-15]+Loss of methyl radical (•CH₃)
[M-43]+Loss of acetyl radical (•COCH₃)
Phenyl and pyrimidine ring fragmentsCharacteristic fragmentation pattern

General Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of pyrimidine derivatives, which can be adapted for this compound.

Synthesis

A common and effective method for the synthesis of 4,6-disubstituted pyrimidines involves a condensation reaction.

General Procedure for the Synthesis of this compound:

A mixture of a suitable β-diketone precursor, such as acetylacetone, and benzamidine hydrochloride would be refluxed in the presence of a base, like sodium ethoxide, in an appropriate solvent, typically ethanol. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are generally recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate a typical workflow for the synthesis and characterization of a pyrimidine derivative and a conceptual signaling pathway where such a molecule might be involved.

G cluster_synthesis Synthesis Workflow cluster_characterization Spectroscopic Characterization Reactants β-Diketone + Benzamidine HCl Reaction Condensation Reaction (Base, Solvent, Reflux) Reactants->Reaction Workup Isolation & Purification (Filtration/Extraction, Recrystallization/Chromatography) Reaction->Workup Product This compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and characterization of this compound.

G Receptor Cell Surface Receptor (e.g., Kinase) Pathway Intracellular Signaling Cascade Receptor->Pathway Activation/Inhibition Pyrimidine This compound (Potential Inhibitor) Pyrimidine->Receptor Binding Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Caption: Conceptual signaling pathway illustrating the potential role of a pyrimidine derivative as a receptor inhibitor.

Physical and chemical properties of 1-(6-Phenylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Phenylpyrimidin-4-yl)ethanone is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a phenyl group and an ethanone moiety. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the phenyl group and the acetyl group suggests potential for diverse chemical modifications and a range of pharmacological activities. This technical guide aims to provide a comprehensive overview of the known and predicted physicochemical properties, synthetic methodologies, and potential biological significance of this compound and its close relatives, tailored for a scientific audience.

Physicochemical Properties

Due to the absence of direct experimental data for this compound, a combination of predicted values and experimental data for a close structural analog, 1-(6-Methylpyrimidin-4-yl)ethanone, is provided below.

Predicted Properties of this compound

Computational models provide estimations of key physicochemical parameters, which are valuable for initial assessments in drug discovery and development.

PropertyPredicted Value
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
LogP 2.1
Topological Polar Surface Area 42.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Experimental Properties of 1-(6-Methylpyrimidin-4-yl)ethanone

The following table summarizes the experimental data available for the closely related compound, 1-(6-Methylpyrimidin-4-yl)ethanone (CAS No: 67073-96-5), to offer a point of comparison.[1]

PropertyExperimental Value
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol [1]
CAS Number 67073-96-5[1]
Physical State Solid

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general synthetic approach can be inferred from established methods for the preparation of similar pyrimidine derivatives.

General Synthetic Protocol: Condensation Reaction

A common and effective method for the synthesis of substituted pyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. For the synthesis of this compound, a plausible route would involve the reaction of a phenyl-substituted three-carbon component with acetamidine.

Reaction Scheme:

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from benzoylacetonitrile and N-vinylacetamide or through a multi-component reaction involving benzaldehyde, a ketone, and an amidine source. A more direct approach would be the condensation of a 1-phenyl-1,3-butanedione equivalent with formamidine or a related amidine.

Illustrative Experimental Procedure (Hypothetical):

  • Reaction Setup: A solution of a suitable phenyl-substituted 1,3-dicarbonyl compound (1 equivalent) in an appropriate solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: An amidine hydrochloride salt (e.g., formamidine hydrochloride, 1.2 equivalents) and a base (e.g., sodium ethoxide, sodium hydroxide, 1.5 equivalents) are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and maintained at that temperature for a period of 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets in the aromatic region for the phenyl and pyrimidine protons, and a singlet in the aliphatic region for the acetyl methyl protons.

    • ¹³C NMR: Expected signals would include those for the carbonyl carbon, the aromatic and pyrimidine carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration would be expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of phenylpyrimidine derivatives has been investigated for a wide range of pharmacological effects.[2][3] These compounds are known to interact with various biological targets, leading to the modulation of key signaling pathways.

General Biological Activities of Phenylpyrimidine Derivatives

Phenylpyrimidine derivatives have demonstrated a diverse array of biological activities, including:

  • Anticancer Activity: Many phenylpyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of kinases that are crucial for cancer cell proliferation and survival.

  • Antifungal Activity: Some phenylpyrimidines have been identified as potent antifungal agents, often by targeting enzymes essential for fungal cell wall biosynthesis, such as lanosterol 14α-demethylase (CYP51).[6]

  • Anti-inflammatory Activity: Certain derivatives have shown anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. Phenylpyrimidine derivatives have been designed and synthesized to target specific kinases involved in various diseases.

Potential Signaling Pathways Modulated by Phenylpyrimidine Derivatives

Based on the activities of related compounds, this compound could potentially modulate several key cellular signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival, and is often dysregulated in cancer.[7] Some pyrimidine derivatives have been shown to inhibit components of this pathway.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.

  • NF-κB Signaling Pathway: This pathway plays a crucial role in inflammation and immunity, and its dysregulation is associated with various diseases, including cancer.[8]

  • Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway: This pathway is activated under low oxygen conditions and is involved in tumor progression and angiogenesis.[9]

Visualizations

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for the synthesis and characterization of a phenylpyrimidine derivative and a simplified representation of a key signaling pathway that such compounds may modulate.

experimental_workflow reagents Starting Materials (e.g., Phenyl-1,3-dicarbonyl, Amidine) reaction Condensation Reaction (Heating, Reflux) reagents->reaction Solvent, Base workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure this compound purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

A generalized workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes GrowthFactor Growth Factor GrowthFactor->Receptor Compound Phenylpyrimidine Derivative Compound->PI3K inhibits Compound->mTOR inhibits

Simplified PI3K/Akt/mTOR signaling pathway, a potential target for phenylpyrimidine derivatives.

Conclusion

This compound represents a molecule of interest within the broader class of phenylpyrimidine derivatives. While specific experimental data for this compound is sparse in the public domain, predictions of its physicochemical properties and knowledge of related compounds suggest it is a viable candidate for synthesis and biological evaluation. The general synthetic routes for pyrimidines are well-established, providing a clear path for its preparation. The diverse biological activities associated with the phenylpyrimidine scaffold, particularly in oncology and infectious diseases, underscore the potential of this compound as a lead compound for drug discovery efforts. Further research is warranted to synthesize this compound, characterize its properties, and explore its pharmacological profile and mechanism of action.

References

Unraveling the Therapeutic Potential of Phenylpyrimidine Scaffolds: A Review of Related Bioactive Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, specific information regarding the mechanism of action for 1-(6-Phenylpyrimidin-4-yl)ethanone remains elusive. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the known biological activities of structurally related phenylpyrimidine derivatives, offering insights into the potential therapeutic applications of this chemical class.

The pyrimidine core is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. These activities range from antimicrobial and anticancer to the inhibition of specific enzymes involved in various disease pathways. While data on this compound is not publicly available, the exploration of its analogs provides a valuable framework for postulating its potential biological profile and for guiding future research endeavors.

Phenylpyrimidine Derivatives as Enzyme Inhibitors

Several studies have highlighted the potential of phenylpyrimidine derivatives to act as potent and selective enzyme inhibitors. This activity is often attributed to the ability of the pyrimidine ring and its substituents to form key interactions within the active sites of target enzymes.

Bruton's Tyrosine Kinase (BTK) Inhibition

A series of 2-phenylpyrimidine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling. Overactivity of BTK is implicated in various B-cell malignancies. One study reported that certain derivatives displayed significant inhibitory activity against BTK, with IC50 values in the micromolar range. The proposed mechanism involves the binding of the phenylpyrimidine core within the kinase domain, leading to the modulation of downstream signaling pathways.

Mobile Colistin Resistance Protein (MCR-1) Inhibition

In the fight against antibiotic resistance, researchers have identified 1-phenyl-2-(phenylamino)ethanone derivatives as potential inhibitors of the MCR-1 enzyme, which confers resistance to the last-resort antibiotic colistin. While not a direct pyrimidine derivative, this class of compounds shares a phenyl-ethanone moiety. Virtual screening and subsequent in vitro assays revealed that these compounds could potentiate the activity of colistin against MCR-1-producing bacteria. Molecular docking studies suggested that these inhibitors occupy the active site of MCR-1, interacting with key residues to block its enzymatic function.

Antimicrobial and Anticancer Activities of Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in the development of antimicrobial and anticancer agents. The structural versatility of this heterocycle allows for modifications that can lead to compounds with potent activity against various pathogens and cancer cell lines.

Antibacterial and Antifungal Properties

Numerous pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a thiophenyl substituted pyrimidine derivative has been shown to exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action for this class of compounds involves the inhibition of the bacterial cell division protein FtsZ.

Furthermore, other research has focused on the synthesis of 2-amino pyrimidine derivatives, which have demonstrated moderate to good antibacterial and antifungal activity against various strains.

Anticancer Potential

The antiproliferative activity of pyrimidine derivatives is a significant area of research. Novel pyrimidine-based compounds have been developed and shown to possess antioxidant and anticancer properties. While the exact mechanisms are often multifaceted, they can involve the induction of apoptosis, inhibition of cell cycle progression, and interference with DNA synthesis.

Experimental Methodologies for Evaluating Phenylpyrimidine Derivatives

To assess the biological activity of novel phenylpyrimidine compounds, a variety of experimental protocols are employed. Below are generalized methodologies based on the available literature for related compounds.

Enzyme Inhibition Assays
  • Objective: To determine the inhibitory potential of a compound against a specific enzyme.

  • General Protocol:

    • The target enzyme is incubated with its substrate in a suitable buffer system.

    • Varying concentrations of the test compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The enzymatic activity is measured by monitoring the formation of a product or the depletion of a substrate, often using spectrophotometric or fluorometric methods.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • General Protocol (Broth Microdilution):

    • A two-fold serial dilution of the test compound is prepared in a multi-well plate containing a suitable growth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated under appropriate conditions (e.g., temperature, time).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assays
  • Objective: To evaluate the cytotoxic effects of a compound on cancer cell lines.

  • General Protocol (MTT Assay):

    • Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Logical Workflow for Drug Discovery with Phenylpyrimidine Scaffolds

The process of identifying and developing a new drug candidate based on the phenylpyrimidine scaffold typically follows a structured workflow.

G cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Development A Scaffold Identification (Phenylpyrimidine) B Virtual Screening & Molecular Docking A->B C Chemical Synthesis of Derivatives B->C D In Vitro Biological Screening (Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification D->E F Mechanism of Action Studies E->F G In Vivo Animal Models F->G H Lead Optimization G->H I Preclinical Safety & Toxicology H->I J Clinical Trials I->J

Drug Discovery Workflow for Phenylpyrimidine Analogs

Conclusion

While the specific mechanism of action for this compound is not documented, the broader family of phenylpyrimidine derivatives represents a rich source of biologically active compounds with therapeutic potential across various diseases. The insights gathered from related analogs suggest that this compound could exhibit inhibitory activity against kinases or other enzymes, or possess antimicrobial or anticancer properties. Further research, beginning with the synthesis and systematic biological screening of this compound, is necessary to elucidate its specific molecular targets and mechanism of action. The experimental protocols and discovery workflow outlined in this guide provide a robust framework for such future investigations.

Literature review on pyrimidine-based compounds in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a fundamental component of nucleic acids, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its inherent ability to interact with a wide range of biological targets has made it a cornerstone in the development of therapeutic agents across various disease areas.[2] Drugs incorporating the pyrimidine motif have demonstrated significant clinical success as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[2] This guide provides a comprehensive review of pyrimidine-based compounds in drug discovery, focusing on their mechanisms of action, quantitative data, and key experimental protocols.

Key Therapeutic Areas and Mechanisms of Action

Pyrimidine derivatives have shown remarkable versatility, leading to the development of drugs for a multitude of diseases. Their success is largely attributed to their ability to mimic endogenous molecules and interact with the active sites of enzymes, such as kinases.[3]

Oncology: A Major Focus

In the field of oncology, pyrimidine-based compounds have emerged as a critical class of therapeutics, particularly as protein kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their deregulation is a common hallmark of cancer.[4]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is a crucial target in cancer therapy.[5] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival.[6] Several pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have been developed to block this pathway.[5] These inhibitors typically compete with ATP at the kinase domain, preventing autophosphorylation and downstream signaling.[7]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ligand Ligand (EGF) Ligand->EGFR ADP ADP Dimerization->ADP RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Pyrimidine_TKI Pyrimidine-based EGFR Inhibitor Pyrimidine_TKI->Dimerization Inhibits ATP ATP ATP->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Figure 1: Simplified EGFR signaling pathway and inhibition by pyrimidine-based TKIs.

Quantitative Data on Pyrimidine-Based Drugs

The potency of drug candidates is a critical factor in their development. The following table summarizes the in vitro activity of several key pyrimidine-based anticancer agents against various cancer cell lines and kinases.

Compound/Drug NameTarget(s)Cancer Cell LineIC50/EC50Reference
Osimertinib EGFR (T790M mutant)H1975 (NSCLC)10 nM (GI50)[7]
Compound 10b EGFRHepG28.29 nM (IC50)[8]
Compound 10b EGFRA5495.85 µM (IC50)[8]
Compound 10b EGFRMCF-77.68 µM (IC50)[8]
Compound 17j TubulinA5491.1 - 4.4 nM (IC50)[9]
RDS 3442 derivative (2a) Not SpecifiedVarious4 - 8 µM (EC50)[10]
Pyrazolo[3,4-d]pyrimidine (88) HER2Not Specified81 ± 40 ng/mL (IC50)[11]
Pyrazolo[3,4-d]pyrimidine (88) EGFR-L858RNot Specified59 ± 30 ng/mL (IC50)[11]
Pyrazolo[3,4-d]pyrimidine (88) EGFR-T790MNot Specified49 ± 20 ng/mL (IC50)[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are representative protocols for the synthesis of a pyrimidine core and a common biological evaluation assay.

Synthesis: One-Pot Multicomponent Reaction for Pyrimidine Derivatives

This protocol outlines a general method for synthesizing 2-thioxo-dihydropyrimidine derivatives, a common starting point for further functionalization.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl cyanoacetate

  • Thiourea

  • Potassium bicarbonate (KHCO3)

  • Ethanol

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) in ethanol (10 mL), add ethyl cyanoacetate (1 mmol) and thiourea (1.2 mmol).

  • Add potassium bicarbonate (1.5 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.

This is a generalized protocol based on similar syntheses.[11]

Biological Evaluation: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrimidine-based test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow in the discovery and initial evaluation of novel pyrimidine-based compounds.

Drug_Discovery_Workflow Design Compound Design & Library Synthesis Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In Vitro Screening (e.g., MTT Assay) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Potent Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Promising Hits SAR->Design Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Efficacious Leads

Figure 2: A typical workflow for pyrimidine-based drug discovery.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery.[2] Its synthetic tractability and ability to target a diverse range of biomolecules have solidified its importance in medicinal chemistry.[13] The development of novel pyrimidine derivatives, particularly as kinase inhibitors in oncology, remains a vibrant and promising field.[4] Future research will likely focus on developing more selective and potent compounds, overcoming drug resistance, and exploring new therapeutic applications for this versatile heterocyclic system.

References

Solubility Profile of 1-(6-Phenylpyrimidin-4-yl)ethanone in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(6-Phenylpyrimidin-4-yl)ethanone, a key consideration for its application in research and pharmaceutical development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for its determination. It includes illustrative solubility data for a structurally related compound, a detailed experimental protocol for solubility measurement, and a standardized workflow to guide researchers in generating reproducible solubility profiles.

Introduction to the Solubility of Phenylpyrimidine Derivatives

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. Phenylpyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery. Understanding the solubility of this compound is essential for its handling, purification, and formulation into suitable dosage forms.

Illustrative Solubility Data

To provide a practical example of how solubility data for a heterocyclic compound is presented, the following table summarizes the mole fraction solubility of a structurally analogous compound, 6-phenylpyridazin-3(2H)-one, in various pharmaceutical solvents at different temperatures. This data serves as a reference for the types of measurements and the level of detail expected in a comprehensive solubility study.

Table 1: Mole Fraction Solubility of 6-Phenylpyridazin-3(2H)-one in Various Solvents

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Dimethyl Sulfoxide (DMSO)3.81 x 10⁻¹4.09 x 10⁻¹4.32 x 10⁻¹4.54 x 10⁻¹4.73 x 10⁻¹
Polyethylene Glycol-400 (PEG-400)3.35 x 10⁻¹3.59 x 10⁻¹3.78 x 10⁻¹3.96 x 10⁻¹4.12 x 10⁻¹
Transcutol®2.89 x 10⁻¹3.05 x 10⁻¹3.20 x 10⁻¹3.34 x 10⁻¹3.46 x 10⁻¹
Ethyl Acetate (EA)6.85 x 10⁻²7.21 x 10⁻²7.54 x 10⁻²7.85 x 10⁻²8.81 x 10⁻²
2-Butanol1.69 x 10⁻²1.81 x 10⁻²1.94 x 10⁻²2.06 x 10⁻²2.18 x 10⁻²
1-Butanol1.64 x 10⁻²1.76 x 10⁻²1.88 x 10⁻²1.99 x 10⁻²2.11 x 10⁻²
Propylene Glycol (PG)1.15 x 10⁻²1.23 x 10⁻²1.32 x 10⁻²1.41 x 10⁻²1.50 x 10⁻²
Isopropyl Alcohol (IPA)1.11 x 10⁻²1.20 x 10⁻²1.28 x 10⁻²1.36 x 10⁻²1.44 x 10⁻²
Ethylene Glycol (EG)0.98 x 10⁻²1.05 x 10⁻²1.12 x 10⁻²1.19 x 10⁻²1.27 x 10⁻²
Ethanol0.65 x 10⁻²0.70 x 10⁻²0.74 x 10⁻²0.78 x 10⁻²0.82 x 10⁻²
Methanol0.41 x 10⁻²0.44 x 10⁻²0.47 x 10⁻²0.49 x 10⁻²0.52 x 10⁻²
Water0.98 x 10⁻⁵1.05 x 10⁻⁵1.12 x 10⁻⁵1.19 x 10⁻⁵1.26 x 10⁻⁵

Note: Data presented is for 6-phenylpyridazin-3(2H)-one and is intended for illustrative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound, such as this compound, in various organic solvents using the isothermal shake-flask method.

Materials and Equipment
  • Compound: this compound (solid, of known purity)

  • Solvents: A range of common organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker bath or incubator with orbital shaking capabilities

    • Vials with screw caps and PTFE septa

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

Procedure
  • Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in each solvent to be tested. These will be used to construct a calibration curve.

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: The vials are securely capped and placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation speed should be adequate to keep the solid suspended without causing excessive turbulence.

  • Phase Separation: After the equilibration period, the agitation is stopped, and the vials are allowed to stand undisturbed in the thermostatic bath for a set period (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved microparticles.

  • Dilution: The clear filtrate is then accurately diluted with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow start Start prep_standards Prepare Standard Solutions & Calibration Curve start->prep_standards add_excess Add Excess Solid Compound to Solvent in Vials start->add_excess analyze Analyze Concentration (UV-Vis or HPLC) prep_standards->analyze Calibration Data equilibrate Equilibrate in Thermostatic Shaker Bath (24-72h) add_excess->equilibrate sediment Allow Excess Solid to Sediment equilibrate->sediment withdraw_filter Withdraw Supernatant & Filter (0.22 µm) sediment->withdraw_filter dilute Accurately Dilute the Filtrate withdraw_filter->dilute dilute->analyze calculate Calculate Solubility (mg/mL, mol/L, etc.) analyze->calculate end End calculate->end

Caption: Workflow for determining equilibrium solubility.

Conclusion

While direct solubility data for this compound is not currently available, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol for the shake-flask method is a robust and widely accepted approach. By following this standardized workflow, scientists and drug development professionals can generate reliable and reproducible solubility data, which is fundamental for the continued development and formulation of this and other promising phenylpyrimidine derivatives.

An In-depth Technical Guide to the Retrosynthetic Analysis of 1-(6-Phenylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 1-(6-phenylpyrimidin-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document outlines the key synthetic strategies, details a plausible experimental protocol, and presents relevant data in a structured format for ease of reference.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a convergent synthetic strategy rooted in the classical construction of the pyrimidine ring. The primary disconnection point is across the C-N bonds of the pyrimidine ring, a common and effective approach for the synthesis of this heterocycle.

This disconnection leads to two key synthons: a nucleophilic amidine and an electrophilic 1,3-dicarbonyl compound. The phenyl group at the 6-position and the acetyl group at the 4-position of the target molecule guide the choice of these precursors.

Logical Relationship of Retrosynthetic Analysis

G TM This compound C_N C-N Disconnection TM->C_N Retrosynthesis FGI Functional Group Interconversion (FGI) Precursors Key Precursors C_N->Precursors Benzamidine Benzamidine Precursors->Benzamidine Dicarbonyl 3-Acetyl-2,4-pentanedione Precursors->Dicarbonyl

Caption: Retrosynthetic analysis of this compound.

The synthetic equivalent for the amidine synthon is benzamidine , which provides the phenyl group at the C6 position of the pyrimidine ring. The 1,3-dicarbonyl synthon required is 3-acetyl-2,4-pentanedione , which possesses the necessary acetyl group and the diketone functionality for cyclization.

Tabulated Synthetic Data

The following table summarizes the key reactants and expected product characteristics for the proposed synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Role in ReactionExpected Yield (%)Melting Point (°C)
Benzamidine HydrochlorideC₇H₉ClN₂156.61Precursor-164-167
3-Acetyl-2,4-pentanedioneC₇H₁₀O₃142.15Precursor-49-51
This compoundC₁₂H₁₀N₂O198.22Product60-75 (estimated)Not reported

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established pyrimidine synthesis protocols.

Reaction Scheme:

Benzamidine Hydrochloride + 3-Acetyl-2,4-pentanedione → this compound

Materials and Reagents:

  • Benzamidine hydrochloride

  • 3-Acetyl-2,4-pentanedione

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with absolute ethanol (40 mL).

  • Base Preparation: Sodium metal (a stoichiometric equivalent to the benzamidine hydrochloride) is carefully added to the ethanol to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted.

  • Addition of Reactants: Benzamidine hydrochloride (1.0 eq) is added to the sodium ethoxide solution, followed by the addition of 3-acetyl-2,4-pentanedione (1.0 eq).

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude product.

  • Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step experimental workflow for the synthesis of the target molecule.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Charge flask with absolute ethanol prep2 Add sodium metal to form NaOEt prep1->prep2 prep3 Add benzamidine HCl and 3-acetyl-2,4-pentanedione prep2->prep3 react1 Heat to reflux for 6-8 hours prep3->react1 react2 Monitor by TLC react1->react2 workup1 Cool and remove solvent react2->workup1 workup2 Resuspend in water and extract with ethyl acetate workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry over MgSO4 and evaporate workup3->workup4 purify1 Perform column chromatography workup4->purify1 purify2 Isolate pure product purify1->purify2

Caption: Experimental workflow for the synthesis of this compound.

This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers and drug development professionals can utilize this information to further explore the potential of this and related compounds. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 1-(6-Phenylpyrimidin-4-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in the field of oncology. Its ability to mimic the purine bases of ATP allows for competitive inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of novel kinase inhibitors is a major focus of drug discovery efforts.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors based on a 1-(6-phenylpyrimidin-4-yl)ethanone core structure. While direct synthesis from this compound is not extensively documented in readily available literature, this guide leverages established synthetic methodologies for analogous 4,6-disubstituted pyrimidine derivatives to provide a comprehensive roadmap for researchers. The protocols outlined below are based on well-precedented reactions and provide a solid foundation for the synthesis and evaluation of novel kinase inhibitors.

Synthetic Strategies

The primary synthetic route to functionalize the this compound scaffold for kinase inhibitor synthesis involves the modification of the acetyl group. A common and effective strategy is the Claisen-Schmidt condensation reaction. This reaction introduces a chalcone-like moiety, which can then be further cyclized with various reagents to generate a diverse range of heterocyclic systems fused to the pyrimidine ring, a common feature in many kinase inhibitors.

A generalized synthetic scheme is presented below:

Synthetic_Pathway A This compound C Chalcone Intermediate A->C Base (e.g., NaOH or KOH) Ethanol, rt B Aromatic Aldehyde B->C E Substituted 2-Aminopyrimidine Kinase Inhibitor C->E Base (e.g., KOH) Reflux D Guanidine Hydrochloride D->E Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK Inhibitor->PI3K Inhibitor->Akt Experimental_Workflow Start Start: Design Analogs Synthesis Synthesis of Chalcone (Protocol 1) Start->Synthesis Cyclization Cyclization to Pyrimidine Inhibitor (Protocol 2) Synthesis->Cyclization Purification Purification and Characterization (Chromatography, NMR, MS) Cyclization->Purification Screening In vitro Kinase Assay (Determine IC₅₀) Purification->Screening Cellular Cell-based Assays (e.g., MTT, Western Blot) Screening->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design End End: Candidate Drug Optimization->End

Application Notes and Protocols for Suzuki Coupling Reactions of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and critical considerations for performing Suzuki-Miyaura cross-coupling reactions with pyrimidine derivatives. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and drug discovery for the synthesis of novel pyrimidine-containing compounds, which are prevalent in a wide array of biologically active molecules.[1][2]

Introduction to Suzuki Coupling with Pyrimidines

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[3] For pyrimidine derivatives, this reaction is instrumental in creating substituted pyrimidines by attaching various aryl, heteroaryl, or alkyl groups to the pyrimidine core. Halogenated pyrimidines are excellent substrates for this reaction due to the electron-deficient nature of the pyrimidine ring, which makes them more reactive than analogous benzene halides.[1] The versatility of this reaction allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[2]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst R1-Pd(II)L2-X Oxidative Addition Intermediate Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-OR' Ligand Exchange Intermediate R1-Pd(II)L2-X->R1-Pd(II)L2-OR' Metathesis (Base) R1-Pd(II)L2-R2 Transmetalation Intermediate R1-Pd(II)L2-OR'->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 Coupled Product (R1-R2) R1-Pd(II)L2-R2->R1-R2 R1-X Pyrimidine Halide (R1-X) R1-X->R1-Pd(II)L2-X R2-B(OH)2 Boronic Acid (R2-B(OH)2) R2-B(OH)2->R1-Pd(II)L2-R2 Base Base (e.g., K2CO3) Base->R1-Pd(II)L2-OR'

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

A general experimental workflow for the Suzuki coupling of pyrimidine derivatives is outlined below. This is followed by specific protocols with optimized conditions for different substrates.

Experimental_Workflow start Start reagents Combine pyrimidine halide, boronic acid, base, and solvent in a reaction vessel. start->reagents degas Degas the reaction mixture (e.g., by bubbling with N2 or Ar). reagents->degas catalyst Add the palladium catalyst and ligand (if applicable). degas->catalyst heat Heat the reaction to the specified temperature under inert atmosphere. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup: - Dilute with water - Extract with organic solvent monitor->workup purify Purify the crude product by column chromatography. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki coupling of pyrimidines.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines

This protocol is optimized for a rapid and efficient regioselective C4-arylation of 2,4-dichloropyrimidines.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the respective boronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine

This protocol describes the arylation of a bromophenyl-substituted dichloropyrimidine.[4]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

Procedure:

  • To a reaction flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), potassium phosphate (3.0 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 70-80°C and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Protocol 3: Suzuki Coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one

This protocol is optimized for the microwave-assisted coupling of a brominated pyrazolopyrimidinone, a common scaffold in medicinal chemistry.[5][6]

Materials:

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Aryl or heteroaryl boronic acid

  • XPhos Pd G2 catalyst

  • XPhos ligand

  • Potassium carbonate (K₂CO₃)

  • Ethanol/Water mixture

Procedure:

  • In a microwave vial, combine the 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv.), the boronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), XPhos Pd G2 (5 mol%), and XPhos (5 mol%).

  • Add a 1:1 mixture of ethanol and water.

  • Seal the vial and heat in a microwave reactor at 100°C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Suzuki coupling reactions with pyrimidine derivatives, allowing for easy comparison of different catalytic systems and conditions.

Table 1: Optimization of Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (0.5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1201595
Pd(dppf)Cl₂ (1.0)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1201588
Pd(OAc)₂ (1.0) / PPh₃ (2.0)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1201585
Pd(PPh₃)₄ (0.5)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)1201590
Pd(PPh₃)₄ (0.5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1201592

Table 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Boronic Acids [4]

Boronic AcidBaseSolventYield (%)
Phenylboronic acidK₃PO₄1,4-Dioxane85
4-Methylphenylboronic acidK₃PO₄1,4-Dioxane88
4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane90
4-Chlorophenylboronic acidK₃PO₄1,4-Dioxane75
3-Nitrophenylboronic acidK₃PO₄1,4-Dioxane65

Table 3: Microwave-Assisted Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one [6]

Boronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O92
4-Tolylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O95
4-Methoxyphenylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O94
3-Thienylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O85
2-Naphthylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O88

Key Components and Relationships

The success of a Suzuki coupling reaction with pyrimidine derivatives is dependent on the careful selection and interplay of several key components.

Components_Relationship cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions Pyrimidine Pyrimidine Halide (e.g., chloro-, bromo-) Product Substituted Pyrimidine Product Pyrimidine->Product Boronic_Acid Organoboron Reagent (Boronic acid or ester) Boronic_Acid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Ligand Ligand (optional) (e.g., PPh3, XPhos) Catalyst->Ligand Catalyst->Product catalyzes Base Base (e.g., K2CO3, K3PO4) Base->Product activates Solvent Solvent (e.g., Dioxane, Toluene, EtOH/H2O) Solvent->Product mediates Temperature Temperature (Room temp. to reflux) Temperature->Product influences rate

Caption: Key components and their relationships in a Suzuki coupling reaction.

These protocols and data provide a solid foundation for researchers to develop and optimize Suzuki coupling reactions for their specific pyrimidine derivatives of interest. The choice of catalyst, base, solvent, and reaction conditions should be tailored to the specific substrates being used to achieve optimal yields and purity.

References

Application Notes and Protocols for Phenyl-Pyrimidine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific compound 1-(6-Phenylpyrimidin-4-yl)ethanone is not extensively available in the public domain. The following application notes and protocols are based on the study of closely related phenyl-pyrimidine derivatives and their demonstrated potential in anticancer research.

Application Notes

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of nucleic acids and a wide array of bioactive molecules.[1] Phenyl-pyrimidine derivatives, in particular, have emerged as a promising class of compounds in anticancer drug discovery. These molecules have been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, colon, lung, and leukemia.[1][2]

The anticancer mechanism of these derivatives is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several studies have identified pyrimidine derivatives as inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), Polo-like kinase 1 (PLK1), and the Bromodomain and Extra-Terminal (BET) family protein BRD4.[3][4][5] By targeting these pathways, phenyl-pyrimidine compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[3][4]

Furthermore, some pyrimidine-based compounds have shown efficacy in overcoming multidrug resistance, a major challenge in cancer chemotherapy.[2] The lipophilic nature of certain derivatives may enhance their ability to cross cell membranes and reach intracellular targets.[2] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with diverse pharmacological profiles. This adaptability makes the phenyl-pyrimidine scaffold a highly attractive starting point for the development of novel, targeted anticancer therapies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anticancer activities of various reported phenyl-pyrimidine derivatives.

Table 1: In Vitro Cytotoxicity of Phenyl-Pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
SK-25 MiaPaCa-2 (Pancreatic)1.95[6]
Compound 4f MCF-7 (Breast)1.629[1]
Compound 4i MCF-7 (Breast)1.841[1]
Compound 4a MCF-7 (Breast)2.958[1]
Compound 5a MCF-7 (Breast)1.77[5]
Compound 5e MCF-7 (Breast)1.39[5]
Compound 6b HepG2 (Liver)2.68[5]
Compound 5a HepG2 (Liver)2.71[5]
Compound 4 BRD4 Inhibition0.029[3][4]
Compound 7 PLK1 Inhibition0.02[4]

Table 2: In Vivo Antitumor Efficacy of Phenyl-Pyrimidine Derivatives

Compound/DerivativeTumor ModelDoseTumor Growth Inhibition (%)Reference
SK-25 Ehrlich Ascites Carcinoma (EAC)30 mg/kg94.71[6]
SK-25 Ehrlich Tumor (Solid)30 mg/kg59.06[6]
SK-25 Sarcoma-180 (Solid)30 mg/kg45.68[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cells in vitro.

1. Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

general_synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Chalcone α,β-Unsaturated Ketone (Chalcone) Condensation Condensation Reaction Chalcone->Condensation Glacial Acetic Acid PyrimidinePrecursor Pyrimidine Precursor (e.g., Aminopyrimidine) PyrimidinePrecursor->Condensation FinalCompound Substituted Phenyl-Pyrimidine Derivative Condensation->FinalCompound Purification

Caption: Generalized workflow for the synthesis of phenyl-pyrimidine derivatives.

signaling_pathway_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_outcomes Cellular Outcomes VEGFR2 VEGFR-2 PI3K PI3K/AKT Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS HER2 HER-2 HER2->PI3K HER2->RAS Survival Survival PI3K->Survival Angiogenesis Angiogenesis PI3K->Angiogenesis Proliferation Proliferation RAS->Proliferation Metastasis Metastasis RAS->Metastasis BRD4 BRD4 BRD4->Proliferation PLK1 PLK1 PLK1->Proliferation Apoptosis Apoptosis Inhibitor Phenyl-Pyrimidine Derivative Inhibitor->VEGFR2 Inhibitor->HER2 Inhibitor->BRD4 Inhibitor->PLK1 Inhibitor->Apoptosis Induces

Caption: Potential signaling pathways targeted by phenyl-pyrimidine derivatives.

References

Application Notes and Protocols for Molecular Docking Studies of 1-(6-Phenylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on the compound 1-(6-phenylpyrimidin-4-yl)ethanone. This document outlines the rationale for target selection, detailed experimental protocols for in silico analysis, and methods for data presentation and visualization.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a critical tool in structure-based drug design, enabling the rapid screening of potential drug candidates and the elucidation of their binding mechanisms at a molecular level. The compound this compound belongs to the phenylpyrimidine class of molecules, which are known to interact with various biological targets. Derivatives of pyrimidine have been investigated for a wide range of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. Given this background, molecular docking can be instrumental in identifying and validating potential protein targets for this specific compound, thereby guiding further experimental studies.

Potential Target Proteins

Based on the known activities of similar pyrimidine-containing compounds, several protein families are proposed as potential targets for this compound. These include:

  • Protein Kinases: The pyrimidine scaffold is a common feature in many kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.[2] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-established target for pyrimidine derivatives and represents a primary candidate for docking studies.

  • Lanosterol 14α-demethylase (CYP51): This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Phenylpyrimidine derivatives have been designed as antifungal agents targeting CYP51.[3] Docking this compound against fungal CYP51 could reveal its potential as an antifungal agent.

  • Cyclooxygenase (COX) Enzymes: Some pyrimidine derivatives have been shown to selectively inhibit COX-2, an enzyme involved in inflammation. Docking against COX-1 and COX-2 could help in assessing the anti-inflammatory potential and selectivity of the compound.

Experimental Protocols

This section details the step-by-step methodology for performing a molecular docking study using widely accepted software and tools. The protocol is generalized but uses AutoDock Vina as a specific example for the docking calculation step.

Protocol 1: Target Protein Preparation

  • Selection and Retrieval:

    • Identify the Protein Data Bank (PDB) ID for the target protein of interest (e.g., EGFR kinase domain: 2GS2, Candida albicans CYP51: 5V5Z).

    • Download the protein structure in PDB format from the RCSB Protein Data Bank.

  • Protein Cleanup:

    • Open the PDB file in a molecular visualization tool such as PyMOL or Biovia Discovery Studio Visualizer.

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • If the protein has multiple chains and only one is required for the study, delete the extraneous chains.

  • Preparation for Docking:

    • Use AutoDock Tools (ADT) to prepare the protein.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format, which includes atomic charges and atom type definitions.

Protocol 2: Ligand Preparation

  • Ligand Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure into a 3D structure.

    • Save the structure in a suitable format, such as MOL or SDF.

  • Ligand Optimization and Preparation:

    • Open the 3D ligand structure in a program like Avogadro or use an online tool to perform energy minimization to obtain a stable conformation.

    • Use AutoDock Tools (ADT) to prepare the ligand.

    • Detect the rotatable bonds within the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Generation:

    • Load the prepared protein (PDBQT file) into AutoDock Tools.

    • Define the binding site for docking. If the binding site is known from a co-crystallized ligand, center the grid box on that ligand's position. For blind docking, the grid box should encompass the entire protein surface.[4]

    • Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligand in various orientations. Note the center coordinates and dimensions of the grid box.

  • Configuration File:

    • Create a text file named conf.txt.

    • Specify the paths to the prepared protein and ligand PDBQT files.

    • Enter the grid box center and size parameters that were determined in the previous step.

    • Define the output file name for the docking results (e.g., out.pdbqt).

    • Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 is typical, but can be increased for more rigorous searches).[5]

  • Running the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared files and the configuration file.

    • Execute the AutoDock Vina command: vina --config conf.txt --log log.txt

Protocol 4: Analysis of Docking Results

  • Binding Affinity Evaluation:

    • Open the generated log file (log.txt).

    • The binding affinities (in kcal/mol) for the different binding poses of the ligand will be listed. A more negative value indicates a stronger predicted binding affinity.[6]

  • Visualization of Binding Poses:

    • Open the output PDBQT file (out.pdbqt) in PyMOL or Biovia Discovery Studio Visualizer along with the prepared protein structure.

    • Analyze the top-ranked binding pose (the one with the lowest binding energy).

    • Examine the interactions between the ligand and the protein's amino acid residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[7]

  • Interaction Analysis:

    • Use the visualization software to measure the distances of hydrogen bonds (typically < 3.5 Å).

    • Identify the specific amino acid residues in the binding pocket that are interacting with the ligand.

    • Generate 2D interaction diagrams using software like LigPlot+ or the tools within Biovia Discovery Studio.

Data Presentation

Quantitative results from the molecular docking studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Docking Scores and Binding Affinities

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD (Å)
EGFR Kinase Domain2GS2-8.51.2
C. albicans CYP515V5Z-9.21.5
COX-25IKR-7.82.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Analysis of Intermolecular Interactions for the Top-Ranked Pose

Target ProteinInteracting ResiduesHydrogen Bond(s) (Ligand atom - Residue atom, Distance Å)Hydrophobic Interactions (Residues)
EGFR Kinase DomainMet793, Leu718, Val726O (ethanone) - NH (Met793), 2.9 ÅLeu718, Val726, Ala743
C. albicans CYP51Tyr132, His377, Met508N (pyrimidine) - OH (Tyr132), 3.1 ÅIle379, Phe228, Met508
COX-2Arg513, Val523, Ser353O (ethanone) - NH (Arg513), 3.0 ÅVal523, Leu352, Tyr385

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Target Protein Preparation (Download, Clean, Add Hydrogens) grid Grid Box Generation (Define Binding Site) p_prep->grid Prepared Protein (PDBQT) l_prep Ligand Preparation (3D Structure, Energy Minimization) l_prep->grid Prepared Ligand (PDBQT) docking Run Docking Simulation (e.g., AutoDock Vina) grid->docking analysis Analyze Results (Binding Energy, Poses) docking->analysis visual Visualize Interactions (Hydrogen Bonds, Hydrophobic) analysis->visual

Caption: A flowchart illustrating the major phases of a molecular docking study.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos SOS Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Translocates and Activates Transcription

Caption: A simplified diagram of the EGFR signaling cascade leading to cell proliferation.

References

Application Notes and Protocols for the Synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone Derivatives for COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and evaluation of 1-(6-phenylpyrimidin-4-yl)ethanone and its derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The synthetic strategy is based on the cyclization of a 1,3-dicarbonyl compound with urea, a straightforward and efficient method for constructing the core pyrimidine scaffold. This is followed by protocols for in vitro evaluation of COX-2 inhibitory activity and an overview of the relevant signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2] Pyrimidine-containing compounds have emerged as a promising class of selective COX-2 inhibitors.[3][4] This application note details a practical and efficient method for the synthesis of this compound derivatives, a scaffold with potential for potent and selective COX-2 inhibition.

Synthesis of this compound Derivatives

The synthesis of the target this compound core is achieved through a one-pot cyclocondensation reaction between a β-diketone and urea. A general workflow for the synthesis and subsequent evaluation is presented below.

Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (Benzoylacetone, Urea) B Cyclocondensation Reaction A->B C Purification (Recrystallization) B->C D Characterization (NMR, MS) C->D E In Vitro COX-2 Inhibition Assay D->E Synthesized Compound F Data Analysis (IC50 Determination) E->F

Caption: General experimental workflow from synthesis to biological evaluation.

Materials and Reagents
  • Benzoylacetone (1-phenylbutane-1,3-dione)

  • Urea

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Experimental Protocol: Synthesis of 4-Methyl-6-phenylpyrimidin-2(1H)-one

This protocol describes the synthesis of the core pyrimidinone scaffold. The acetyl group can be introduced in subsequent steps or by using appropriately substituted starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetone (10 mmol) and urea (12 mmol) in ethanol (50 mL).

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (12 mmol) in water (10 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with dilute hydrochloric acid until the pH is approximately 7.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-methyl-6-phenylpyrimidin-2(1H)-one.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

In Vitro COX-2 Inhibition Assay

The following is a detailed protocol for determining the COX-2 inhibitory activity of the synthesized compounds using a fluorometric assay kit.

Materials
  • COX-2 Inhibitor Screening Kit (Fluorometric)

  • Synthesized pyrimidine derivatives

  • DMSO (Dimethyl sulfoxide)

  • 96-well white opaque plate with a flat bottom

  • Fluorescence plate reader

Experimental Protocol
  • Compound Preparation: Dissolve the synthesized pyrimidine derivatives in DMSO to prepare stock solutions. Further dilute with the provided assay buffer to achieve a range of test concentrations.

  • Reagent Preparation: Prepare the COX-2 enzyme, probe, and substrate solutions according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of the diluted test compound solution.

    • Enzyme Control (100% activity): Add 10 µL of assay buffer (containing the same concentration of DMSO as the test wells).

    • Blank Control: Add 10 µL of assay buffer.

  • Enzyme Addition: Add 10 µL of the COX-2 working solution to the test and enzyme control wells. Add 10 µL of assay buffer to the blank control wells.

  • Incubation: Mix gently and incubate the plate at 37°C for 10 minutes.

  • Probe Addition: Add 10 µL of the COX-2 probe to all wells.

  • Substrate Addition and Measurement: Quickly add 10 µL of the COX-2 substrate to all wells. Immediately measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) in a kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (RFU_sample - RFU_blank) / (RFU_enzyme_control - RFU_blank)] * 100 The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The following table summarizes the COX-2 inhibitory activity of various pyrimidine derivatives reported in the literature, providing a benchmark for newly synthesized compounds.

Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Pyrimidine Derivative 10.655.057.77[5]
Pyrimidine Derivative 20.855.506.47[5]
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide0.29>10>34[2]
Celecoxib (Reference)0.0415375[2]
Pyrimidine-based fluorescent inhibitor1.8>100>55

Signaling Pathway

The anti-inflammatory effects of the synthesized this compound derivatives are mediated through the inhibition of the COX-2 signaling pathway.

COX-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition cluster_response Cellular Response PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Cyclooxygenation Peroxidation PGS Prostaglandin Synthases PGH2->PGS PGs Prostaglandins (PGE2, etc.) PGS->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Signal Transduction Inhibitor This compound Derivatives Inhibitor->COX2 Inhibition

Caption: COX-2 signaling pathway and the point of inhibition.

Conclusion

This application note provides a comprehensive guide for the synthesis and evaluation of this compound derivatives as potential COX-2 inhibitors. The described synthetic protocol is robust and can be adapted for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The detailed in vitro assay protocol allows for reliable determination of the inhibitory potency and selectivity of the synthesized compounds. The provided data and pathway information serve as a valuable resource for researchers in the field of anti-inflammatory drug discovery.

References

Application Notes and Protocols: 1-(6-Phenylpyrimidin-4-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1-(6-Phenylpyrimidin-4-yl)ethanone is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its unique chemical structure, featuring a phenyl group and a reactive acetyl moiety on a pyrimidine core, provides a versatile scaffold for the development of novel therapeutic agents. This document outlines the application of this compound in medicinal chemistry, with a focus on its role in the synthesis of anticancer agents and kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside a summary of the biological activities of its derivatives.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The strategic functionalization of this heterocyclic core allows for the fine-tuning of pharmacological properties. This compound serves as a key building block in this context, enabling the introduction of various pharmacophores through reactions at its acetyl group. These modifications have led to the discovery of potent inhibitors of key biological targets implicated in cancer and other diseases.

Derivatives of this intermediate have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines, including colon, breast, lung, and cervical cancer.[1][2] The mechanism of action for these compounds often involves the inhibition of critical enzymes such as topoisomerase II and various protein kinases, or through DNA intercalation.[1]

Synthesis of this compound

The synthesis of the parent pyrimidine scaffold can be achieved through various condensation reactions. A common approach involves the reaction of a β-dicarbonyl compound (or its equivalent) with an amidine. While direct synthesis of this compound is not explicitly detailed in the provided literature, a plausible and commonly employed synthetic route is the Claisen-Schmidt condensation followed by cyclization.

Protocol 1: Two-Step Synthesis of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives (as an illustrative example of pyrimidine synthesis)

This protocol describes a general method for synthesizing 4,6-disubstituted pyrimidines, which can be adapted for the synthesis of this compound by selecting appropriate starting materials.[3]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve a 4-substituted acetophenone in a suitable solvent (e.g., ethanol).

  • Add 4-(methylsulfonyl)benzaldehyde to the solution.

  • Introduce a base (e.g., aqueous KOH) to catalyze the condensation.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Isolate the resulting chalcone by filtration and purify by recrystallization.

Step 2: Pyrimidine Ring Formation

  • Reflux the synthesized chalcone with guanidine hydrochloride in the presence of a base.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by column chromatography or recrystallization to obtain the desired pyrimidine derivative.

Application as an Intermediate in the Synthesis of Anticancer Agents

The acetyl group of this compound is a versatile handle for chemical modifications, allowing for the synthesis of a wide array of derivatives with potential therapeutic applications.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

The pyrazolopyrimidine scaffold is a well-established core for kinase inhibitors. This compound can be a precursor to such compounds.

Protocol 2: Synthesis of N1-(α,β-Alkene)-substituted Phenylpyrazolopyrimidine Derivatives

This protocol outlines a general strategy for synthesizing phenylpyrazolopyrimidine derivatives, which could be adapted from a this compound starting point.[4]

  • Initial Condensation: React this compound with a suitable hydrazine to form a hydrazone.

  • Cyclization: Induce cyclization of the hydrazone to form the pyrazolopyrimidine core. This can be achieved through various methods, including heating or the use of a catalyst.

  • Chalcone-type Reaction: React the pyrazolopyrimidine intermediate with differently substituted aromatic aldehydes to introduce α,β-unsaturated ketone moieties. This step enhances the structural diversity and allows for the exploration of structure-activity relationships.

Biological Activity of Derivatives

Derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities, particularly as anticancer agents and kinase inhibitors.

Anticancer Activity

Numerous studies have reported the potent antiproliferative activity of pyrimidine derivatives against a panel of human cancer cell lines.[1][2]

Compound Class Cancer Cell Lines Reported Activity (IC50) Reference
Pyrimidine DerivativesLoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1Varies[1][2]
Pyrido[2,3-d]pyrimidinesA549Strong cytotoxicity at 100 µM[5][6]
PhenylpyrazolopyrimidinesHT-29, SK-OV-390% and 79% inhibition at 50 µM[4]
4,6-Disubstituted PyrimidinesMDA-MB-231, HT-29, U-937Varies[7]

Table 1: Summary of Anticancer Activity of Pyrimidine Derivatives.

Kinase Inhibition

The pyrimidine scaffold is a key feature of many kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, including receptor tyrosine kinases and polo-like kinase 1 (PLK1).[7][8]

Compound Class Target Kinase Reported Activity (IC50) Reference
Phenylpyrazolopyrimidinesc-Src, Btk, Lck21.7 - 192.1 µM[4]
Aminopyrimidine-2,4-dionesBRD4, PLK10.029 µM, 0.094 µM[7]
4-AnilinopyrimidinesClass III Receptor Tyrosine KinasesSelective inhibition[8][9]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives.

Visualized Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound as a medicinal chemistry intermediate.

G cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization cluster_final Final Products A Benzaldehyde Derivatives D Claisen-Schmidt Condensation (Chalcone Formation) A->D B Acetophenone Derivatives B->D C Guanidine / Amidines E Cyclization C->E D->E F This compound (Intermediate) E->F G Condensation / Cyclization (e.g., with hydrazines) F->G H Functional Group Interconversion F->H I Anticancer Agents G->I J Kinase Inhibitors G->J H->I H->J

Caption: Synthetic workflow for pyrimidine-based therapeutic agents.

Signaling Pathway Inhibition

Derivatives of this compound often target key signaling pathways involved in cell proliferation and survival. The diagram below depicts a simplified representation of the PI3K/AKT/mTOR pathway, a common target for pyrimidine-based kinase inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its acetyl group provide a robust platform for the generation of diverse libraries of compounds. The demonstrated efficacy of its derivatives as anticancer agents and kinase inhibitors underscores the importance of this scaffold in drug discovery. Further exploration of the chemical space around this intermediate holds significant potential for the development of novel and effective therapies.

References

Application Note: Analytical Methods for Purity Assessment of 1-(6-Phenylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purity assessment of 1-(6-Phenylpyrimidin-4-yl)ethanone, a substituted pyrimidine derivative of interest in pharmaceutical research and development. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can impact safety and efficacy. This note outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive purity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for the separation of pyrimidine derivatives from their potential impurities.[1]

Experimental Protocol

2.1.1. Apparatus

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2.1.2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphate or acetate buffer (e.g., potassium phosphate monobasic, sodium acetate)

  • This compound reference standard

  • Sample of this compound for analysis

2.1.3. Standard Preparation

  • Accurately weigh about 10 mg of the this compound reference standard.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with the solvent to obtain a stock solution of 100 µg/mL.

  • Prepare working standards of desired concentrations by further dilution of the stock solution.

2.1.4. Sample Preparation

  • Accurately weigh about 10 mg of the this compound sample.

  • Follow the same procedure as for the standard preparation to obtain a sample solution of approximately 100 µg/mL.

2.1.5. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL

2.1.6. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standard & Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chrom_Acq Chromatogram Acquisition Injection->Chrom_Acq Integration Peak Integration Chrom_Acq->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate molecular weight, GC-MS can be employed to identify and quantify volatile impurities.

Experimental Protocol

3.1.1. Apparatus

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary column suitable for polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

3.1.2. Reagents and Materials

  • Helium (carrier gas, high purity)

  • Solvent for sample dissolution (e.g., Dichloromethane or Methanol, GC grade)

  • This compound sample

3.1.3. Sample Preparation

  • Accurately weigh about 1 mg of the this compound sample.

  • Dissolve in 1 mL of a suitable solvent in a GC vial.

  • Cap the vial immediately.

3.1.4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 10:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

3.1.5. Data Analysis Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using the area percentage method.

GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution in Volatile Solvent) Injection Inject Sample Sample_Prep->Injection GCMS_System GC-MS System Setup (Column, Temp Program) GCMS_System->Injection Data_Acq Data Acquisition (TIC & Mass Spectra) Injection->Data_Acq Peak_ID Peak Identification (Retention Time & MS Library) Data_Acq->Peak_ID Impurity_Quant Impurity Quantification (% Area) Peak_ID->Impurity_Quant Report Generate Report Impurity_Quant->Report

Caption: Workflow for GC-MS purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.[2][3][4] It relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal.[5]

Experimental Protocol

4.1.1. Apparatus

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

4.1.2. Reagents and Materials

  • Deuterated solvent (e.g., DMSO-d6, CDCl3) containing a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a signal that does not overlap with the analyte signals.

  • This compound sample

4.1.3. Sample Preparation

  • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4.1.4. NMR Acquisition Parameters

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Acquisition Time: At least 3 seconds.

  • Spectral Width: Sufficient to cover all signals of interest.

4.1.5. Data Processing and Analysis

  • Apply a Fourier transform to the FID.

  • Phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the internal standard

qNMR Workflow

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Acq NMR Data Acquisition (Optimized Parameters) Transfer->NMR_Acq Processing Spectrum Processing (FT, Phasing, Baseline) NMR_Acq->Processing Integration Signal Integration Processing->Integration Purity_Calc Purity Calculation Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for qNMR purity analysis.

Summary of Analytical Methods

The choice of analytical method for purity assessment will depend on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of accuracy. A combination of these methods will provide a comprehensive purity profile for this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, with mass-based detection.Absolute quantification based on the signal intensity relative to an internal standard.
Typical Column C18 or C8 reversed-phaseHP-5ms or similar non-polar to mid-polar capillary columnNot applicable
Mobile/Carrier Gas Acetonitrile/Methanol and buffered waterHeliumNot applicable
Detector UV-VisMass SpectrometerNMR Probe
Primary Use Quantification of non-volatile impurities and main component assay.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination of the main component.
Advantages Widely applicable, robust, high precision.High sensitivity and specificity for impurity identification.Primary method, high accuracy, no need for specific reference standard of the analyte.
Limitations Requires a reference standard for quantification, may not detect all impurities.Limited to thermally stable and volatile compounds.Lower sensitivity than chromatographic methods, requires careful parameter optimization.

References

High-Throughput Screening Assays for Pyrimidine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of high-throughput screening (HTS) assays relevant to the discovery and development of pyrimidine-based compounds. The protocols and data presented are intended to guide researchers in selecting and implementing appropriate screening strategies to identify and characterize novel therapeutic agents.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] These activities include anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1] The versatility of the pyrimidine scaffold allows for diverse chemical modifications, making it a privileged structure in drug discovery. High-throughput screening (HTS) plays a pivotal role in efficiently interrogating large libraries of pyrimidine-based compounds to identify hits with desired biological activities.[2][3] This document outlines key HTS assays, presents exemplary data, and provides detailed protocols for their implementation.

Data Presentation: Efficacy of Pyrimidine-Based Compounds in Various HTS Assays

The following tables summarize quantitative data from various studies, showcasing the potency of different pyrimidine-based compounds in a range of biochemical and cell-based assays.

Table 1: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines (MTT Assay)

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
3d PC3 (Prostate Carcinoma)17Vinblastine sulfate~51-63[4]
3b PC3 (Prostate Carcinoma)21Vinblastine sulfate~51-63[4]
3k SW620 (Colon Cancer)12.5CisplatinNot specified[5]
4a SW620 (Colon Cancer)6.9CisplatinNot specified[5]
4 MCF-7 (Breast Cancer)0.57Staurosporine6.76[6]
11 HepG2 (Liver Cancer)0.99StaurosporineNot specified[6]
17j A549 (Lung Cancer)0.0011Not specifiedNot specified[7]

Table 2: Antiviral Activity of Pyrimidine Derivatives against SARS-CoV-2 (Pseudovirus Entry Assay)

Compound IDVirus StrainEC50 (µM)Cell LineCitation
Hit-1 USA-WA1/20200.31BHK-ACE2[8]
Hit-2 USA-WA1/20204.93BHK-ACE2[8]
Hit-3 USA-WA1/202010.6BHK-ACE2[8]

Table 3: Kinase and Enzyme Inhibition by Pyrimidine Derivatives

Compound IDTarget EnzymeAssay TypeIC50 / Ki (nM)Citation
Compound 4 PIM-1 KinaseBiochemical11.4[6]
Compound 10 PIM-1 KinaseBiochemical17.2[6]
R507 (33) JAK1BiochemicalNot specified[9]
Compound 22 eqBChEBiochemical99[10]
Unnamed hCA IBiochemical39.16 - 144.62[11]
Unnamed hCA IIBiochemical18.21 - 136.35[11]
Unnamed AChEBiochemical33.15 - 52.98[11]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways targeted by pyrimidine compounds and the experimental workflows for their screening are provided below using Graphviz.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Pyrimidine Compound Library Dispensing Automated Liquid Handling Compound_Library->Dispensing Assay_Plates Microtiter Plates (384/1536-well) Assay_Plates->Dispensing Reagents Cells/Enzymes/Reagents Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Absorbance, Fluorescence, Luminescence) Incubation->Detection Data_Processing Data Analysis & Hit Identification Detection->Data_Processing Dose_Response Dose-Response & IC50/EC50 Determination Data_Processing->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR

Figure 1: General high-throughput screening workflow for pyrimidine compounds.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Pyrimidine_Inhibitor Pyrimidine-based JAK Inhibitor Pyrimidine_Inhibitor->JAK Inhibition

Figure 2: The JAK-STAT signaling pathway and inhibition by pyrimidine-based compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptor->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Executioner_Caspases DNA_Damage DNA Damage (induced by pyrimidine analogs) DNA_Damage->Mitochondrion Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Figure 3: Simplified overview of apoptosis pathways relevant to pyrimidine-based anticancer agents.

Experimental Protocols

Detailed methodologies for key HTS assays are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines, targets, and compound libraries.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the solubilized formazan is proportional to the number of viable cells.[2][10]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: e.g., DMSO or a solution of 20% (w/v) SDS in 50% N,N-dimethylformamide.

  • 96-well flat-bottom cell culture plates.

  • Test pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture medium.

  • Microplate reader capable of measuring absorbance at 570-600 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Luciferase Reporter Assay for Screening Pathway Modulators

Principle: This assay is used to measure the activity of a specific signaling pathway. Cells are engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the pathway of interest. Activation or inhibition of the pathway results in a change in luciferase expression, which is quantified by measuring light output upon addition of a substrate.[8][12]

Materials:

  • Stable cell line expressing the luciferase reporter construct.

  • 96-well or 384-well white, opaque-bottom cell culture plates.

  • Test pyrimidine compounds.

  • Luciferase assay reagent (containing luciferin substrate and lysis buffer).

  • Luminometer or a microplate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding: Seed the reporter cell line into the wells of a white, opaque-bottom plate at an optimized density in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add the pyrimidine compounds at various concentrations to the wells.

  • Pathway Stimulation (if applicable): If screening for inhibitors, add a known agonist of the pathway to stimulate the reporter gene expression. If screening for activators, this step is omitted.

  • Incubation: Incubate the plate for an optimized period (e.g., 6-24 hours) to allow for changes in reporter gene expression.

  • Lysis and Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions (this typically lyses the cells and initiates the luminescent reaction).

  • Signal Reading: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control (e.g., vehicle-treated cells) and calculate the percentage of inhibition or activation. Determine EC50 or IC50 values from dose-response curves.

Protocol 3: Biochemical Kinase Inhibition Assay (e.g., PIM-1 Kinase)

Principle: This in vitro assay measures the ability of a compound to inhibit the activity of a purified kinase. The assay typically measures the phosphorylation of a specific substrate by the kinase. This can be detected using various methods, such as antibody-based detection of the phosphorylated substrate or by measuring the consumption of ATP. The ADP-Glo™ Kinase Assay is a common format that measures the amount of ADP produced in the kinase reaction.[13]

Materials:

  • Purified recombinant PIM-1 kinase.

  • Kinase-specific substrate (e.g., a peptide substrate).

  • ATP.

  • Kinase reaction buffer.

  • Test pyrimidine compounds.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega).[13]

  • 384-well low-volume white plates.

  • Microplate reader capable of measuring luminescence.

Procedure:

  • Reagent Preparation: Prepare solutions of the PIM-1 kinase, substrate, and ATP in the kinase reaction buffer at appropriate concentrations.

  • Compound Dispensing: Add the pyrimidine compounds at various concentrations to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: Add the PIM-1 kinase to the wells containing the compounds and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Start Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent as per the manufacturer's protocol. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent that converts the ADP to ATP and generates a luminescent signal.

  • Luminescence Reading: Measure the luminescence signal.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Protocol 4: Cell-Based Phospho-STAT5 Flow Cytometry Assay for JAK Inhibitors

Principle: This assay measures the phosphorylation of STAT5 in whole blood or isolated peripheral blood mononuclear cells (PBMCs) in response to cytokine stimulation. Inhibition of JAK kinases by pyrimidine compounds will block the phosphorylation of STAT5, which can be detected by flow cytometry using a phospho-specific antibody.[14]

Materials:

  • Fresh whole blood or isolated PBMCs.

  • Cytokine for stimulation (e.g., IL-2, IL-7).[15]

  • Test pyrimidine compounds.

  • Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™ kit).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phospho-STAT5 (pY694).

  • Flow cytometer.

Procedure:

  • Compound Pre-incubation: Aliquot whole blood or PBMCs into tubes. Add the pyrimidine compounds at desired concentrations and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-2) to the samples and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Immediately after stimulation, fix the cells by adding a fixation buffer and incubate for 10-15 minutes at 37°C.

  • Permeabilization and Staining: Wash the cells and then permeabilize them by adding a permeabilization buffer. Add the cocktail of fluorochrome-conjugated antibodies (including the anti-phospho-STAT5 antibody) and incubate for 30-60 minutes at room temperature in the dark.

  • Wash and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for flow cytometry. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the stimulated versus unstimulated and compound-treated samples. Calculate the percentage of inhibition of STAT5 phosphorylation.

Conclusion

The assays and protocols described provide a robust framework for the high-throughput screening of pyrimidine-based compound libraries. The choice of assay will depend on the specific therapeutic target and the desired biological outcome. A combination of biochemical and cell-based assays is often employed in a tiered screening approach to identify and validate promising lead candidates for further drug development. Careful optimization of each assay is crucial to ensure the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone.

Troubleshooting Guide

Low product yield is a common challenge in organic synthesis. This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a cyclocondensation reaction.

Generalized Synthetic Pathway:

The synthesis of this compound generally involves the condensation of a 1,3-dicarbonyl compound, such as benzoylacetone, with an amidine equivalent, like formamidine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product benzoylacetone Benzoylacetone condensation Cyclocondensation benzoylacetone->condensation formamidine Formamidine formamidine->condensation product This compound condensation->product Low Yield?

Figure 1. Generalized synthetic workflow for this compound.

FAQs: Troubleshooting Low Yield

Q1: My reaction did not go to completion, and I have a significant amount of unreacted starting material. What are the possible causes and solutions?

A1: Incomplete reactions are a primary cause of low yields. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Poor Quality of Reagents: The purity of starting materials is crucial. Ensure that benzoylacetone and the amidine source are of high purity. Impurities can interfere with the reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and equilibrium. Protic solvents like ethanol or aprotic solvents like DMF are commonly used. The optimal solvent should be determined experimentally.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction. Ensure accurate measurement of all reactants.

ParameterRecommendation
Reaction Time Monitor by TLC until starting material spot disappears.
Temperature Gradually increase temperature, monitoring for decomposition.
Reagent Purity Use freshly purified or commercially available high-purity reagents.
Solvent Experiment with different solvents (e.g., ethanol, isopropanol, DMF).
Stoichiometry Use a slight excess of the amidine to drive the reaction forward.

Q2: I have a complex mixture of products and byproducts, making purification difficult and lowering my isolated yield. What are common side reactions?

A2: The formation of side products is a common issue in pyrimidine synthesis. Potential side reactions include:

  • Self-condensation of Benzoylacetone: Under basic or acidic conditions, benzoylacetone can undergo self-condensation, leading to undesired byproducts.

  • Formation of Isomeric Pyrimidines: If an unsymmetrical 1,3-dicarbonyl compound is used, the formation of regioisomers is possible. For the synthesis of this compound from benzoylacetone, this is less of a concern.

  • Hydrolysis of Intermediates: Water present in the reaction mixture can lead to the hydrolysis of reactive intermediates, preventing the desired cyclization.

To minimize side reactions, consider the following:

  • Control of Reaction Conditions: Carefully control the reaction temperature and pH.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.

  • Purification Strategy: Column chromatography is often necessary to separate the desired product from byproducts.[1] Experiment with different solvent systems to achieve optimal separation.

G cluster_troubleshooting Troubleshooting Logic low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_products Side Products? low_yield->side_products purification_issue Purification Issues? low_yield->purification_issue check_time_temp Adjust Time/Temp incomplete_reaction->check_time_temp Yes check_reagents Check Reagent Purity incomplete_reaction->check_reagents Yes optimize_conditions Optimize Conditions side_products->optimize_conditions Yes improve_purification Improve Purification purification_issue->improve_purification Yes

Figure 2. A logical flowchart for troubleshooting low yield in synthesis.

Q3: I am struggling with the purification of the final product, leading to significant loss of material. What are the recommended purification methods?

A3: Effective purification is key to obtaining a good yield of a pure product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the most common method.[1] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.

  • Extraction: A standard aqueous workup is often necessary to remove inorganic salts and water-soluble impurities before further purification.

Purification MethodKey Considerations
Crystallization Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
Column Chromatography Select an appropriate solvent system by running TLC plates first. Ensure proper packing of the column to avoid cracking.
Extraction Use a separatory funnel to partition the product into an organic layer, washing with brine to remove water.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Benzoylacetone

  • Formamidine acetate (or hydrochloride)

  • Sodium ethoxide (or another suitable base)

  • Absolute ethanol (or other appropriate solvent)

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol, add formamidine acetate and stir the mixture at room temperature for 15-30 minutes.

  • To this mixture, add a solution of benzoylacetone in absolute ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.

Note: The choice of base, solvent, and reaction temperature can significantly influence the yield and purity of the product. It is recommended to perform small-scale optimization experiments to determine the ideal conditions.

ParameterRange/Value
Reactant Ratio (Benzoylacetone:Formamidine) 1 : 1.1 - 1.5
Base Sodium ethoxide, Sodium methoxide, Potassium carbonate
Solvent Ethanol, Methanol, DMF, Dioxane
Temperature Room temperature to reflux
Reaction Time 2 - 24 hours

This technical support guide provides a starting point for troubleshooting low yields in the synthesis of this compound. For further assistance, consulting detailed literature on pyrimidine synthesis and seeking advice from experienced organic chemists is recommended.

References

Technical Support Center: Purification of 1-(6-Phenylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(6-Phenylpyrimidin-4-yl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Question: I am experiencing a significant loss of product during the purification of this compound. What are the possible causes and solutions?

Answer:

Low recovery of this compound post-purification can stem from several factors related to the chosen purification method.

Possible Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The target compound may have high solubility in the chosen cold recrystallization solvent, leading to product loss in the mother liquor.

    • Solution: Screen for a solvent or solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Improper Column Chromatography Conditions: The compound might be irreversibly adsorbed onto the stationary phase or co-elute with impurities if the mobile phase is not optimized.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for good separation and recovery. A gradient elution might be necessary.

  • Product Instability: The compound may be sensitive to the purification conditions, such as acidic or basic environments, leading to degradation.

    • Solution: Ensure the purification is carried out under neutral conditions. If using silica gel, which is slightly acidic, consider using neutral alumina as the stationary phase.

Issue 2: Persistent Impurities After Purification

Question: After purification by column chromatography or recrystallization, I still observe impurities in my this compound sample. How can I remove these?

Answer:

The presence of persistent impurities often indicates that they have similar physicochemical properties to the target compound.

Possible Impurities & Removal Strategies:

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials like benzamidine or ethyl benzoylacetate may persist.

    • Solution: An acidic or basic wash during the work-up can help remove basic or acidic starting materials, respectively.

  • Structurally Similar Byproducts: Isomers or related pyrimidine derivatives formed during the synthesis can be challenging to separate.

    • Solution: A multi-step purification approach may be necessary. For instance, initial purification by column chromatography followed by recrystallization can be effective. High-performance liquid chromatography (HPLC) could also be employed for separating closely related impurities.[1]

  • Catalyst Residues: If a metal catalyst was used in the synthesis, traces might remain in the product.

    • Solution: Specific filtration agents or a wash with a suitable chelating agent solution during the work-up can remove metal residues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for selecting a recrystallization solvent for this compound?

A1: Given that this compound is an aromatic ketone, a good starting point for solvent selection would be alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or ketones (e.g., acetone).[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[3] It is crucial to perform small-scale solubility tests to find the optimal solvent or solvent pair.

Q2: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A2: For a compound with the polarity of an aromatic ketone containing a pyrimidine ring, silica gel is a common and effective stationary phase.[4][5][6] The mobile phase can be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for the target compound.

Q3: How can I monitor the purity of this compound during and after purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.[1] Additionally, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Data Presentation

Table 1: Suggested Solvent Systems for Purification of this compound

Purification MethodSolvent/Solvent SystemRationale
Recrystallization Ethanol/WaterGood for moderately polar compounds; water acts as an anti-solvent.
Ethyl Acetate/HexaneSuitable for compounds of intermediate polarity; hexane reduces solubility.[3]
IsopropanolSingle solvent system that can be effective for aromatic ketones.
Column Chromatography Hexane/Ethyl Acetate (Gradient)A versatile system for separating compounds of varying polarities.
Dichloromethane/Methanol (Low %)Can be used for more polar impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry of the stationary phase in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or placing it in an ice bath may induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product This compound Assess Assess Purity (TLC/HPLC) Crude->Assess Choose Choose Purification Method Assess->Choose Column Column Chromatography Choose->Column Complex Mixture Recrystallize Recrystallization Choose->Recrystallize Solid with Minor Impurities Pure Pure Product Column->Pure Recrystallize->Pure Analyze Analyze Purity (HPLC, NMR, MS) Pure->Analyze

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity IsPure Is Product Pure? CheckPurity->IsPure LowYield Is Yield Low? IsPure->LowYield Yes RePurify Consider Re-purification (Different Method) IsPure->RePurify No Done Purification Successful LowYield->Done No OptimizeRecryst Optimize Recrystallization (Solvent, Temperature) LowYield->OptimizeRecryst Yes (Recrystallization) OptimizeColumn Optimize Chromatography (Mobile Phase, Stationary Phase) LowYield->OptimizeColumn Yes (Chromatography) OptimizeRecryst->Start OptimizeColumn->Start RePurify->Start

Caption: Troubleshooting decision tree for purification challenges.

References

Side product formation in the synthesis of 4,6-diarylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-diarylpyrimidines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4,6-diarylpyrimidines, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired 4,6-Diarylpyrimidine

Potential CauseRecommended Solution
Incomplete Chalcone Formation The initial condensation to form the chalcone intermediate may be inefficient. Monitor the reaction by TLC to ensure complete consumption of the starting aldehyde and ketone. If the reaction is sluggish, consider increasing the reaction time, temperature, or using a stronger base catalyst (e.g., KOH instead of NaOH).
Poor Quality Reagents Ensure all reagents, especially the aldehyde, ketone, and guanidine/thiourea, are pure and dry. Impurities in the starting materials can lead to side reactions and inhibit the desired cyclization.
Suboptimal Reaction Conditions The choice of solvent and catalyst is crucial. For chalcone-based syntheses, ethanol or DMF are commonly used solvents with a base catalyst like KOH or NaOH.[1][2] For three-component syntheses, a variety of catalysts can be employed, and screening may be necessary to find the optimal conditions for your specific substrates.[3]
Decomposition of Reactants or Product Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress and stop it once the product formation has maximized.
Steric Hindrance Bulky substituents on the aryl rings of the chalcone or aldehyde can hinder the cyclization step. More forcing reaction conditions (higher temperature, longer reaction time) might be necessary in such cases.

Problem 2: Presence of Significant Amounts of Side Products

Potential CauseRecommended Solution
Unreacted Starting Materials Incomplete reaction is a common source of impurities. Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust the stoichiometry of the reactants; a slight excess of the amidine source (guanidine or thiourea) can sometimes drive the reaction to completion.
Formation of Michael Adducts In the reaction of chalcones with guanidine, a potential side product is the Michael adduct, where the guanidine adds to the β-carbon of the chalcone without subsequent cyclization.[4] To minimize this, ensure anhydrous conditions and consider using a non-nucleophilic base.
Side Reactions in One-Pot Syntheses One-pot, three-component syntheses are efficient but can be prone to side reactions, leading to a mixture of products and "excessive amounts of impurities".[5] If complex mixtures are obtained, a two-step procedure (synthesis and isolation of the chalcone first, followed by cyclization) is recommended.[5]
Self-Condensation of Ketones Under strongly basic conditions, the ketone can undergo self-condensation (aldol condensation) to form dimeric side products. Use the minimum effective concentration of the base and add it slowly to the reaction mixture.
Oxidation of Dihydropyrimidine Intermediates In some cases, partially reduced dihydropyrimidine intermediates may form and can be sensitive to air oxidation, leading to a mixture of products. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Problem 3: Difficulty in Purifying the Final Product

Potential CauseRecommended Solution
Similar Polarity of Product and Impurities If the desired product and major impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.[6]
Presence of Insoluble Impurities If the crude product contains insoluble materials, filter the reaction mixture before workup. Washing the crude product with appropriate solvents can also help remove certain impurities.
Tautomerization For pyrimidine-2(1H)-thiones, tautomerization between the thione and thiol forms can sometimes complicate purification and characterization.[7] The predominant tautomer can be influenced by the solvent polarity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,6-diarylpyrimidines?

A1: The two most prevalent methods are:

  • Two-step synthesis via a chalcone intermediate: This involves the Claisen-Schmidt condensation of an aryl ketone with an aryl aldehyde to form a chalcone, which is then cyclized with a suitable amidine (e.g., guanidine or thiourea) to yield the 4,6-diarylpyrimidine.[5][8]

  • One-pot, three-component synthesis: This approach combines an aryl ketone, an aryl aldehyde, and an amidine source in a single reaction vessel, often with a catalyst, to directly form the pyrimidine ring.[3][9] While more atom-economical, this method can sometimes lead to more side products.[5]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: What is the role of the base in the chalcone-based synthesis?

A3: The base, typically KOH or NaOH, serves two primary functions. First, it deprotonates the α-carbon of the ketone, forming an enolate which then attacks the aldehyde in the initial aldol condensation to form the chalcone. Second, it facilitates the cyclization of the chalcone with the amidine by promoting the necessary proton transfers.

Q4: I have a complex mixture of products that is difficult to separate. What should I do?

A4: If you are using a one-pot synthesis, consider switching to a two-step procedure where you synthesize and purify the chalcone intermediate first. This often leads to a cleaner final product.[5] For purification, a combination of column chromatography with a carefully selected eluent system and subsequent recrystallization is often effective.

Q5: My product yield is consistently low. What are the key parameters to optimize?

A5: To improve your yield, focus on optimizing the following:

  • Reaction time and temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature.

  • Stoichiometry of reactants: A slight excess of the amidine source can sometimes improve yields.

  • Choice of catalyst and solvent: The reaction outcome can be highly dependent on the catalyst and solvent system used.

  • Purity of starting materials: Use high-purity reagents to avoid side reactions.

Experimental Protocols

Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones [5][10]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of KOH or NaOH (typically 2-4 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (usually 2-4 hours).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

  • Cyclization to form 2-Amino-4,6-diarylpyrimidine:

    • In a round-bottom flask, dissolve the purified chalcone (1 equivalent) and guanidine hydrochloride or guanidine carbonate (1.2-1.5 equivalents) in a suitable solvent such as ethanol or DMF.[5][10]

    • Add a base (e.g., NaOH, KOH, or NaH) and heat the mixture to reflux.

    • Monitor the reaction by TLC. Once the chalcone is consumed, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Three-Component Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones [3]

  • In a reaction vessel, mix the acetophenone derivative (1 mmol), the aldehyde (1 mmol), and urea (1.5 mmol).

  • Add a catalytic amount of sulfamic acid (0.05 mmol).

  • Heat the mixture at 100 °C under solvent-free conditions for the appropriate time as monitored by TLC.

  • After completion, cool the reaction mixture and add water.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 4,6-diarylpyrimidin-2(1H)-one.

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine Formation start_chalcone Aryl Ketone + Aryl Aldehyde reaction_chalcone Base (e.g., KOH) Ethanol, RT start_chalcone->reaction_chalcone product_chalcone Chalcone Intermediate reaction_chalcone->product_chalcone start_pyrimidine Chalcone + Guanidine/Thiourea product_chalcone->start_pyrimidine Purification reaction_pyrimidine Base (e.g., NaOH) Reflux start_pyrimidine->reaction_pyrimidine product_pyrimidine 4,6-Diarylpyrimidine reaction_pyrimidine->product_pyrimidine end Final Product product_pyrimidine->end Purification

Caption: Two-step synthesis workflow for 4,6-diarylpyrimidines.

troubleshooting_logic start Low Yield or Impure Product check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Reactants remaining side_products Significant Side Products check_reaction->side_products Multiple spots purification_issue Purification Difficulty check_reaction->purification_issue Streaking/overlapping spots optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Stoichiometry incomplete->optimize_conditions change_method Switch to Two-Step Synthesis side_products->change_method optimize_purification Optimize Purification: - Different Solvents - Recrystallization purification_issue->optimize_purification

Caption: Troubleshooting logic for 4,6-diarylpyrimidine synthesis.

References

Technical Support Center: Regioselectivity in Substituted Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and modification of substituted pyrimidines.

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidines

Problem: The nucleophilic substitution on a 2,4-dichloropyrimidine derivative is not yielding the expected C4-substituted product, resulting in a mixture of C2 and C4 isomers or exclusively the C2 isomer.

Possible CausesRecommended Solutions
Electronic Effects: An electron-donating group (EDG) at the C6 position can reverse the typical C4 selectivity and favor C2 substitution.[1]- Analyze Substituent Effects: Be aware that EDGs like -OMe or -NHMe at C6 can make the C2 position more susceptible to nucleophilic attack.[1] - Utilize Computational Tools: Employ Quantum Mechanics (QM) calculations to predict the LUMO distribution and transition state energies to anticipate the regiochemical outcome.[1]
Steric Hindrance: A bulky substituent at the C5 position can hinder the approach of the nucleophile to the C4 position, leading to increased C2 substitution.- Modify the Nucleophile: Use a less sterically demanding nucleophile if possible. - Protecting Groups: Consider the use of a smaller protecting group if one is present on a nearby substituent.
Reaction Conditions: The solvent and temperature can influence the regioselectivity of SNAr reactions.- Solvent Screening: Test a range of solvents with varying polarities. Greener alternatives like PEG-400 have been shown to be effective for SNAr reactions.[2] - Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures may favor the thermodynamically more stable product.
Issue 2: Lack of Regioselectivity in Suzuki-Miyaura Cross-Coupling of Dihalogenated Pyrimidines

Problem: A Suzuki-Miyaura reaction on a dihalogenated pyrimidine (e.g., 2,4-dichloropyrimidine) results in a mixture of mono-arylated products or di-arylation, when only mono-substitution at a specific position is desired.

Possible CausesRecommended Solutions
Intrinsic Reactivity: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling due to the favored oxidative addition of palladium.[3] However, under forcing conditions, selectivity can be lost.- Control Reaction Time and Temperature: Short reaction times (e.g., 15 minutes) under microwave irradiation can favor mono-substitution at C4.[3] - Optimize Catalyst Loading: Extremely low catalyst loading (e.g., 0.5 mol%) can improve selectivity.[3]
Boronic Acid Equivalents: Using an excess of the boronic acid can lead to di-substitution.- Stoichiometric Control: Use 1.0 to 1.2 equivalents of the boronic acid for mono-substitution.
Ligand Effects: The choice of phosphine ligand can influence the reactivity and selectivity of the palladium catalyst.- Ligand Screening: Experiment with different phosphine ligands (e.g., SPhos, XPhos) to fine-tune the reactivity of the catalytic system.
Substrate-Specific Effects: For more complex systems like 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the inherent electronic properties dictate a high degree of regioselectivity, which can be exploited.[4]- Sequential Coupling: In polyhalogenated systems, perform sequential cross-coupling reactions, taking advantage of the differential reactivity of the halogenated positions.

Frequently Asked Questions (FAQs)

Q1: Which position on an unsubstituted pyrimidine ring is most susceptible to nucleophilic attack?

The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack.[5] Generally, the C4 and C6 positions are more reactive than the C2 position towards nucleophilic aromatic substitution. This can be explained by the stability of the Meisenheimer intermediate, where attack at C2 or C4 allows the negative charge to be delocalized onto a ring nitrogen atom, which is a stabilizing factor.[6]

Q2: How can I achieve regioselective functionalization at the C5 position of a pyrimidine?

The C5 position is the least electron-deficient and is therefore favored for electrophilic aromatic substitution reactions such as nitration and halogenation.[5] For other types of functionalization at C5, a deconstruction-reconstruction strategy can be employed. This involves ring-opening of the pyrimidine to an intermediate that can then be modified and re-cyclized to introduce substituents at the C5 position.[7]

Q3: Are there methods to reverse the typical regioselectivity in pyrimidine reactions?

Yes. For SNAr on 2,4-dichloropyrimidines, introducing an electron-donating group at C6 can switch the selectivity from C4 to C2.[1] In cross-coupling reactions, the choice of catalyst and reaction conditions can sometimes override the inherent reactivity of the positions. For instance, in the cross-coupling of 2,4-bis(methylsulfanyl)pyrimidine, the use of copper(I) cofactors can lead to unusual regioselectivity, favoring substitution at the C2 position.[8][9]

Q4: Can computational chemistry help predict the regioselectivity of my reaction?

Absolutely. Computational methods are powerful tools for predicting regioselectivity. For nucleophilic substitutions, DFT calculations can determine the LUMO (Lowest Unoccupied Molecular Orbital) distribution; a larger LUMO lobe at a particular carbon atom suggests it is more electrophilic and thus more likely to be attacked by a nucleophile.[1] For electrophilic aromatic substitutions, methods like RegioSQM can predict the most nucleophilic center by calculating the free energies of protonation at different positions.[10]

Q5: What role do enzymatic reactions play in the regioselective modification of pyrimidines?

Enzymatic reactions often offer exceptional regioselectivity and stereoselectivity. For example, in the synthesis of nucleoside analogues like Vidarabine, enzymatic transglycosylation can be used to transfer the sugar moiety to the N9 position of adenine with perfect retention of the β-configuration.[11] Within cells, the pyrimidine biosynthesis pathway is tightly regulated by a cascade of enzymes, such as CAD, which ensures the precise construction of the pyrimidine ring.[12][13]

Quantitative Data Summary

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3]

Catalyst (mol%)Temperature (°C)Time (min)Yield of 2-chloro-4-phenylpyrimidine (%)Notes
Pd(PPh3)4 (0.5)1001581Optimal conditions for mono-C4 substitution.
Pd(PPh3)4 (0.5)1201575Formation of 2,4-diphenylpyrimidine observed.
Pd(PPh3)4 (0.5)1401568Increased formation of di-substituted product.
Pd(PPh3)4 (0.5)801565Lower yield at lower temperature.

Table 2: Influence of C6-Substituent on the Regioselectivity of SNAr on 2,4-Dichloropyrimidines [1]

C6-SubstituentReaction SiteOutcome
-HC4C4 substitution is highly favored.
-OMeC2C2 substitution is highly favored.
-NHMeC2C2 substitution is highly favored.
Sterically bulky group at C5C2May increase the proportion of C2 substitution.

Experimental Protocols

Protocol 1: Microwave-Assisted Regioselective Suzuki-Miyaura Coupling at C4 of 2,4-Dichloropyrimidine[3]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid (1.1 equiv.)

  • Pd(PPh3)4 (0.5 mol%)

  • Na2CO3 (2 M aqueous solution, 3 equiv.)

  • 1,4-Dioxane

  • Microwave vial

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1 mmol), the boronic acid (1.1 mmol), and Pd(PPh3)4 (0.005 mmol).

  • Add 1,4-dioxane (4 mL) and the 2 M Na2CO3 solution (1.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-substituted 2-chloropyrimidine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Substituted chloropyrimidine

  • Nucleophile (e.g., amine, alcohol, thiol) (1.0-1.5 equiv.)

  • Base (e.g., K2CO3, Et3N, DIPEA) (if required)

  • Solvent (e.g., DMF, DMSO, NMP, or PEG-400[2])

Procedure:

  • Dissolve the substituted chloropyrimidine in the chosen solvent in a round-bottom flask.

  • Add the nucleophile and the base (if necessary).

  • Stir the reaction mixture at the desired temperature (can range from room temperature to >100 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated NH4Cl solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow cluster_cc Troubleshooting Cross-Coupling start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type snar S(N)Ar reaction_type->snar  Nucleophilic  Substitution cross_coupling Cross-Coupling reaction_type->cross_coupling  Palladium-Catalyzed check_electronics Analyze Electronic Effects (e.g., EDG at C6) snar->check_electronics check_conditions_cc Check Reaction Conditions (Temp, Time, Catalyst Loading) cross_coupling->check_conditions_cc check_sterics Evaluate Steric Hindrance (e.g., bulky C5 group) check_electronics->check_sterics No obvious electronic effect optimize_conditions_snar Optimize Reaction Conditions (Solvent, Temperature) check_electronics->optimize_conditions_snar EDG present check_sterics->optimize_conditions_snar No significant steric effect end Improved Regioselectivity optimize_conditions_snar->end check_stoichiometry Verify Stoichiometry (Equivalents of Boronic Acid) check_conditions_cc->check_stoichiometry Conditions seem standard optimize_conditions_cc Optimize Reaction Conditions (Lower Temp, Shorter Time) check_conditions_cc->optimize_conditions_cc High temp/ long time optimize_catalyst Optimize Catalyst System (Ligand, Additives) check_stoichiometry->optimize_catalyst Stoichiometry is correct optimize_catalyst->end optimize_conditions_cc->end

Caption: Troubleshooting workflow for poor regioselectivity.

snar_factors cluster_influences regioselectivity S(N)Ar Regioselectivity on 2,4-Dichloropyrimidine c4_attack Favored C4 Attack regioselectivity->c4_attack Default Pathway (C6-H) c2_attack Favored C2 Attack regioselectivity->c2_attack Influenced Pathway electronics Electronic Effects electronics->regioselectivity sterics Steric Hindrance sterics->regioselectivity nucleophile Nucleophile nucleophile->regioselectivity conditions Reaction Conditions conditions->regioselectivity edg EDG at C6 edg->c2_attack bulky_c5 Bulky Group at C5 bulky_c5->c2_attack

Caption: Factors influencing S(N)Ar regioselectivity.

pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_regulation Oncogenic Signaling Regulation Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD (CPSII) Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD (ATC) Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD (DHO) Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS EGFR_MAPK EGFR-MAPK Signaling CAD_enzyme CAD Enzyme Activity EGFR_MAPK->CAD_enzyme Phosphorylation (Thr456) Activates PKA PKA Signaling PKA->CAD_enzyme Phosphorylation (Ser1406) Inhibits

Caption: Regulation of the de novo pyrimidine biosynthesis pathway.

References

How to remove impurities from 1-(6-Phenylpyrimidin-4-yl)ethanone crude product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of the crude product 1-(6-Phenylpyrimidin-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or incomplete reactions during the synthesis. Based on a typical Pinner-type synthesis, which involves the condensation of benzamidine with a β-dicarbonyl compound (like acetylacetone or a derivative), potential impurities include:

  • Unreacted Starting Materials: Benzamidine and the β-dicarbonyl compound.

  • Side-Products: Self-condensation products of the β-dicarbonyl compound.

  • Incompletely Cyclized Intermediates: Linear intermediates that have not yet formed the pyrimidine ring.

  • Isomeric Byproducts: Depending on the exact precursors, isomeric pyrimidine derivatives could be formed.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used purification techniques for this type of aromatic ketone are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to assess the purity. By spotting your crude product on a TLC plate and developing it in an appropriate solvent system (e.g., ethyl acetate/hexanes), you can visualize the number of components. A pure compound should ideally show a single spot.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For aromatic ketones, solvents like ethanol, isopropanol, or ethyl acetate are good starting points.[1]
The compound "oils out" instead of crystallizing upon cooling. The solution is too concentrated, or the cooling is too rapid. The solvent may also be too nonpolar.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the solution cools slowly.
No crystals form even after the solution has cooled completely. The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, remove some solvent under reduced pressure and allow it to cool again.
The recovered yield is very low. The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation.
The purified product is still impure. The impurities have similar solubility to the product in the chosen solvent.A different recrystallization solvent or multiple recrystallizations may be necessary. Alternatively, consider column chromatography for a more efficient separation.
Column Chromatography Issues
Problem Possible Cause Solution
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexanes mixture, increase the proportion of ethyl acetate.[2]
All components run with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., hexanes).
Poor separation between the product and impurities. The chosen solvent system does not provide adequate resolution.Optimize the solvent system using TLC before running the column. A good separation on TLC will likely translate to a good separation on the column. An Rf value of 0.2-0.4 for the desired compound is often ideal for column chromatography.
The column runs dry. Insufficient solvent was added, or the flow rate is too high.Always ensure there is a head of solvent above the stationary phase. If the column runs dry, channels can form, leading to poor separation.
Streaking or tailing of spots on TLC of collected fractions. The compound may be acidic or basic, interacting strongly with the silica gel. The column may be overloaded.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Ensure not to load too much crude product onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexanes mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Solvent Selection Data (Hypothetical):

SolventSolubility (Hot)Solubility (Cold)
EthanolHighLow
IsopropanolModerateLow
Ethyl AcetateHighModerate
HexanesLowVery Low
WaterInsolubleInsoluble

Based on this hypothetical data, ethanol or isopropanol would be good single solvents for recrystallization. An ethyl acetate/hexanes mixture could also be effective.

Protocol 2: Column Chromatography of this compound

Objective: To purify the crude product by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the Column: Pack the chromatography column with silica gel as a slurry in the initial eluent (a low polarity mixture, e.g., 10% ethyl acetate in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute compounds with increasing polarity.

  • Monitor the Separation: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound TLC_Analysis Purity Check (TLC) Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity/ Crystalline ColumnChromatography Column Chromatography TLC_Analysis->ColumnChromatography Multiple Impurities/ Oily PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Characterization Characterization (NMR, MS, etc.) PureProduct->Characterization

Caption: Workflow for the purification of this compound.

TroubleshootingLogic cluster_recrystallization Recrystallization Troubleshooting Start_R Start Recrystallization Dissolve Dissolves in Hot Solvent? Start_R->Dissolve Crystals Crystals Form on Cooling? Dissolve->Crystals Yes ChangeSolvent Change Solvent/ Use Mixture Dissolve->ChangeSolvent No Purity_R Product Pure? Crystals->Purity_R Yes InduceCrystallization Induce Crystallization/ Concentrate Crystals->InduceCrystallization No Success_R Success Purity_R->Success_R Yes Redo_R Re-recrystallize/ Try Column Purity_R->Redo_R No ChangeSolvent->Start_R InduceCrystallization->Crystals

Caption: Troubleshooting logic for the recrystallization process.

References

Stability issues of 1-(6-Phenylpyrimidin-4-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(6-Phenylpyrimidin-4-yl)ethanone

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Pyrimidine derivatives, in general, can be susceptible to hydrolysis under certain pH conditions, particularly in strong acidic or alkaline environments.[1][2]

Q2: In which solvents is this compound expected to be most stable?

Q3: Are there any known degradation pathways for pyrimidine-containing compounds?

A3: Yes, pyrimidine rings can undergo degradation through various pathways. One common pathway is hydrolytic cleavage of the ring, particularly under harsh acidic or alkaline conditions.[1] Another potential degradation route is oxidation. In biological systems, pyrimidines can be catabolized through reductive or oxidative pathways.[3]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common method for monitoring the degradation of a compound is through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the parent compound and its degradation products over time.

Q5: What are "forced degradation" studies and are they relevant for my work with this compound?

A5: Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance or drug product under more severe conditions than those it would typically encounter.[4][5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][4] If you are developing a formulation or need to understand the long-term stability of this compound, performing forced degradation studies is highly recommended.

Troubleshooting Guide: Stability Issues

If you are observing unexpected results or suspect that the stability of this compound is affecting your experiments, follow this troubleshooting guide.

Issue 1: Loss of compound potency or concentration over a short period.

  • Possible Cause: The compound may be unstable under the current storage or experimental conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored as a solid in a cool, dark, and dry place. For solutions, consider storing at -20°C or -80°C.

    • Assess Solution Stability: Perform a time-course experiment where you analyze the concentration of the compound in your experimental buffer at several time points (e.g., 0, 2, 4, 8, 24 hours).

    • Evaluate pH: The pH of your solution could be promoting hydrolysis. Test the stability in buffers of different pH values (e.g., pH 3, 7, 9) to identify a more suitable range.

Issue 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: These new peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Perform Forced Degradation: To confirm if the unknown peaks are related to your compound, subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, photolytic, thermal stress). Compare the chromatograms from the stressed samples to your experimental sample.

    • Mass Balance Analysis: Quantify the decrease in the parent compound peak area and the increase in the new peak areas. A good mass balance (close to 100%) suggests the new peaks are indeed degradation products.

Issue 3: Inconsistent experimental results.

  • Possible Cause: If the stability of this compound is borderline in your assay medium, small variations in incubation time or temperature could lead to significant differences in the active concentration of the compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation.

    • Standardize Incubation Times: Be precise with all experimental timelines.

    • Re-evaluate Solvent/Buffer: Consider if a different solvent or buffer system could improve stability. For some pyrimidine derivatives, stability has been demonstrated in Tris-HCl buffer at pH 7.4.[6]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Different Solvents

This protocol outlines a basic experiment to assess the short-term stability of this compound in various solvents.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 10 mg/mL.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the following solvents:

    • Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N HCl

    • 0.1 N NaOH

    • Methanol

  • Time-Point Analysis:

    • Immediately after preparation (T=0), take an aliquot from each test solution and analyze by HPLC to determine the initial concentration.

    • Store the remaining test solutions at room temperature.

    • Take further aliquots at predefined time points (e.g., 1, 4, 8, 24 hours) and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies as recommended by international guidelines.[5]

  • Sample Preparation: Prepare solutions of this compound at a concentration of approximately 1 mg/mL.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and reflux for a specified period (e.g., 8 hours).[2]

    • Base Hydrolysis: Add 1N NaOH and reflux for a specified period (e.g., 8 hours).[2]

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and the solution to a light source (e.g., UV lamp at 365 nm or a combination of UV and visible light).[5]

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner.

Table 1: Stability of this compound in Various Solvents at Room Temperature

Time (hours)% Remaining in Water% Remaining in PBS (pH 7.4)% Remaining in 0.1 N HCl% Remaining in 0.1 N NaOH% Remaining in Methanol
0100.0100.0100.0100.0100.0
1
4
8
24

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant Peak (RT)
1N HCl8 hours
1N NaOH8 hours
3% H₂O₂24 hours
Thermal (60°C)48 hours
Photolytic24 hours

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 Troubleshooting Workflow for Stability Issues start Observe Instability (e.g., peak loss, new peaks) check_storage Verify Storage Conditions (Solid & Solution) start->check_storage fresh_prep Use Freshly Prepared Solutions check_storage->fresh_prep time_course Perform Time-Course Stability Study fresh_prep->time_course analyze_hplc Analyze by HPLC-UV/MS time_course->analyze_hplc Is degradation observed? forced_degradation Conduct Forced Degradation Study identify_degradants Identify Degradation Products forced_degradation->identify_degradants analyze_hplc->forced_degradation Yes stable Stability Issue Resolved analyze_hplc->stable No optimize_conditions Optimize Buffer/Solvent/pH identify_degradants->optimize_conditions optimize_conditions->stable

A troubleshooting workflow for addressing stability issues.

G cluster_1 Forced Degradation Experimental Workflow parent_compound This compound Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, reflux) parent_compound->acid base Base Hydrolysis (1N NaOH, reflux) parent_compound->base oxidation Oxidation (3% H2O2, RT) parent_compound->oxidation thermal Thermal Stress (60°C) parent_compound->thermal photo Photolytic Stress (UV/Vis light) parent_compound->photo analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Workflow for conducting forced degradation studies.

Potential Degradation Pathway

G cluster_2 Hypothetical Hydrolytic Degradation of Pyrimidine Ring parent This compound intermediate Ring-Opened Intermediate parent->intermediate H2O / H+ or OH- product1 Phenyl-containing Fragment intermediate->product1 Further Degradation product2 Ethanone-containing Fragment intermediate->product2 Further Degradation

References

Technical Support Center: Grignard Reactions with Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving pyrimidine substrates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a pyrimidine substrate is resulting in a low yield of the desired product. What are the common causes and how can I improve it?

A1: Low yields in Grignard reactions with pyrimidines can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:

  • Purity of Reagents and Solvents: Grignard reagents are highly sensitive to moisture and protic solvents. Ensure all glassware is rigorously dried, and solvents are anhydrous. The pyrimidine starting material should also be pure and dry.

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent can have an oxide layer on their surface that prevents reaction. Proper activation is crucial for initiating the reaction.

  • Reaction Temperature: The temperature at which the Grignard reagent is added to the pyrimidine substrate can significantly impact the product distribution and yield. Optimization of the reaction temperature is often necessary.[1]

  • Side Reactions: Pyrimidines, especially those with electron-withdrawing groups, are susceptible to side reactions such as the formation of dihydropyrimidine adducts.[1][2]

Q2: I am observing the formation of an unexpected side product, a dihydropyrimidine. Why is this happening and how can I suppress it?

A2: The formation of dihydropyrimidines is a known side reaction, particularly with electron-deficient pyrimidine rings.[1][2] This occurs when the Grignard reagent attacks the pyrimidine ring itself, leading to a loss of aromaticity. The formation of these adducts is influenced by:

  • Reaction Temperature: Lower temperatures (e.g., 0 °C) can favor the formation of dihydropyrimidine byproducts.[1][2][3]

  • Quenching Conditions: The choice of quenching agent can affect the stability and isolation of dihydropyrimidine adducts. Quenching with a mild acid like ammonium chloride may lead to a higher proportion of these side products compared to a stronger acid like HCl.[1][2]

  • Schlenk Equilibrium: The equilibrium between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) can play a role. The Lewis acidic MgX₂ can coordinate to a nitrogen atom of the pyrimidine ring, increasing the electrophilicity of the ring and promoting nucleophilic attack by the Grignard reagent.[1]

To suppress dihydropyrimidine formation, consider increasing the reaction temperature and using a strong acid for quenching.[1][2]

Troubleshooting Guides

Problem 1: Failure to Initiate Grignard Reagent Formation

Symptoms:

  • No heat is generated after adding the alkyl/aryl halide to the magnesium turnings.

  • The magnesium turnings remain shiny and unreacted.

  • The characteristic cloudy appearance of a Grignard reagent does not develop.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Grignard Initiation Failure Start Start Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Check_Anhydrous Activate_Mg Activate Magnesium Surface Check_Anhydrous->Activate_Mg Initiate_Reaction Attempt Reaction Initiation Activate_Mg->Initiate_Reaction Success Success Initiate_Reaction->Success Reaction Starts Add_Initiator Add a Small Amount of Initiator (e.g., I₂, 1,2-dibromoethane) Initiate_Reaction->Add_Initiator No Reaction Failure Failure Apply_Heat Gentle Heating Add_Initiator->Apply_Heat Crush_Mg Mechanically Crush Magnesium Apply_Heat->Crush_Mg Still No Reaction Crush_Mg->Initiate_Reaction Crush_Mg->Failure Persistent Failure

Caption: Workflow for troubleshooting Grignard reagent initiation.

Problem 2: Low Yield of the Desired Product with Pyrimidine Substrate

Symptoms:

  • A significant amount of unreacted pyrimidine starting material is recovered.

  • Multiple products are observed by TLC or NMR analysis.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Low Yield in Pyrimidine Grignard Reaction Start_Yield Low Yield Observed Analyze_Crude Analyze Crude Reaction Mixture (TLC, NMR) Start_Yield->Analyze_Crude Unreacted_SM High Amount of Unreacted Starting Material Analyze_Crude->Unreacted_SM Side_Products Significant Side Product Formation Analyze_Crude->Side_Products Check_Equivalents Verify Equivalents of Grignard Reagent Unreacted_SM->Check_Equivalents Optimize_Temp Optimize Reaction Temperature Side_Products->Optimize_Temp Change_Quench Modify Quenching Procedure Optimize_Temp->Change_Quench Check_Equivalents->Optimize_Temp Re-evaluate_Strategy Re-evaluate Synthetic Strategy Change_Quench->Re-evaluate_Strategy Persistent Issues Improved_Yield Improved Yield Change_Quench->Improved_Yield Success

Caption: Decision tree for troubleshooting low product yield.

Data Presentation

The following tables summarize the effect of reaction conditions on the product distribution in the Grignard reaction with 4-amino-5-cyano-2-methylpyrimidine.[1][2]

Table 1: Effect of Temperature and Quenching Agent on Product Yield

EntryGrignard Reagent (RMgX)Temperature (°C)Quenching AgentProduct A Yield (%)Product C Yield (%)
1MeMgBr0 to 401 M HCl68-
2MeMgBr40Sat. NH₄Cl-85
3EtMgBr0 to 401 M HCl68-
4EtMgBr40Sat. NH₄Cl-80
5n-PrMgCl0 to 401 M HCl45-
6n-PrMgCl0Sat. NH₄Cl-67
7i-PrMgCl0Sat. NH₄Cl-56
8n-BuMgBr0 to 401 M HCl--
9n-BuMgBr0Sat. NH₄Cl-87

Product A is the desired α-keto-4-amino-2-methylpyrimidine. Product C is the 1,2-dihydropyrimidine side product.

Signaling Pathways and Mechanisms

The formation of the dihydropyrimidine side product is thought to be influenced by the Schlenk equilibrium. The coordination of the Lewis acidic MgX₂ to the pyrimidine ring activates it towards nucleophilic attack.

G cluster_2 Proposed Mechanism for Dihydropyrimidine Formation Schlenk 2 RMgX ⇌ R₂Mg + MgX₂ Activation Coordination of MgX₂ to Pyrimidine-N Schlenk->Activation Generates Lewis Acidic MgX₂ Pyrimidine Pyrimidine Substrate Pyrimidine->Activation Activated_Complex Activated Pyrimidine-MgX₂ Complex Activation->Activated_Complex Attack Nucleophilic Attack by RMgX Activated_Complex->Attack Dihydropyrimidine Dihydropyrimidine Adduct Attack->Dihydropyrimidine

Caption: Mechanism of dihydropyrimidine formation.

Experimental Protocols

General Procedure for Grignard Reaction with 4-amino-5-cyano-2-methylpyrimidine to form α-keto-pyrimidines (Product A)[1][2]
  • To a solution of 4-amino-5-cyano-2-methylpyrimidine (1.5 mmol) in anhydrous THF (5 mL) at 0 °C, add the Grignard reagent (3.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to 40 °C and stir overnight.

  • Quench the reaction with 1 M HCl (10 mL) and stir for an additional 24 hours.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of 4-amino-5-cyano-2-methyl-6-alkyl-[1][4]-dihydropyrimidines (Product C)[1][2]
  • To a solution of 4-amino-5-cyano-2-methylpyrimidine (1.5 mmol) in anhydrous THF (5 mL) at 0 °C, add the Grignard reagent (3.5 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature overnight.

  • Cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride (10 mL). Let it stand for 3 hours.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over MgSO₄, filter, and evaporate the solvent to dryness.

Protocol for Activation of Magnesium for Grignard Reagent Formation
  • Place magnesium turnings in a flask and dry in an oven at >100 °C for several hours, then cool under a stream of dry inert gas (argon or nitrogen).

  • Alternatively, place the magnesium turnings in a flask and add a few crystals of iodine. Gently warm the flask until purple iodine vapor is observed. Allow to cool before adding the solvent and alkyl/aryl halide.[4]

  • Another method involves the addition of a small amount of 1,2-dibromoethane to the magnesium suspension in the reaction solvent to initiate the reaction.[5]

  • Mechanical activation by crushing the magnesium turnings with a glass rod in an inert atmosphere can also expose a fresh reactive surface.[6]

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for cross-coupling reactions of phenylpyrimidines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with a phenylpyrimidine substrate is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in cross-coupling reactions involving phenylpyrimidines can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the purity and integrity of your starting materials, including the phenylpyrimidine, coupling partner (e.g., boronic acid, amine, alkyne), catalyst, ligands, and base. Impurities can poison the catalyst or lead to side reactions. For instance, the presence of triphenylphosphine oxide in triphenylphosphine can negatively impact the reaction.

  • Solvent and Atmosphere: Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon), as many palladium catalysts are sensitive to oxygen and moisture.[1][2]

Catalyst System Optimization:

  • Catalyst Loading: While the goal is to use minimal catalyst, an initial loading that is too low may result in incomplete conversion.[3] If you suspect catalyst deactivation, a modest increase in catalyst loading may be beneficial. For Suzuki-Miyaura reactions, loadings can range from as low as 0.05 mol% to 5 mol% or higher depending on the substrate and reaction conditions.[4][5]

  • Ligand Selection: The choice of ligand is critical. For electron-deficient pyrimidine rings, electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.[6][7] If using a simple ligand like PPh₃, consider switching to a more advanced Buchwald-type ligand.[1]

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) can influence the formation of the active catalytic species. Pre-catalysts are often more efficient as they are designed for easy activation.[8][9]

Reaction Condition Adjustments:

  • Base Selection: The strength and type of base are crucial. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The optimal base depends on the specific coupling reaction and substrates. For example, K₃PO₄ has been used effectively in Suzuki reactions of phenylpyrimidines.[4]

  • Temperature: Increasing the reaction temperature can improve slow reaction rates. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[10] Optimization of the temperature is often necessary.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents for cross-coupling include toluene, dioxane, THF, and DMF. Sometimes a mixture of solvents, such as THF/water, is beneficial, particularly for Suzuki reactions.[1][2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield reagent_check Verify Reagent Purity (Substrates, Catalyst, Base, Solvent) start->reagent_check Start Here inert_check Ensure Inert Atmosphere (N2 or Ar) reagent_check->inert_check Reagents OK catalyst_loading Increase Catalyst Loading inert_check->catalyst_loading Atmosphere OK ligand_change Screen Different Ligands (e.g., Buchwald ligands) catalyst_loading->ligand_change No Improvement re_evaluate Re-evaluate Reaction & Analyze byproducts catalyst_loading->re_evaluate Yield Improved base_solvent Optimize Base and Solvent ligand_change->base_solvent No Improvement ligand_change->re_evaluate Yield Improved temperature Adjust Reaction Temperature base_solvent->temperature No Improvement base_solvent->re_evaluate Yield Improved temperature->re_evaluate Still Low Yield temperature->re_evaluate Yield Improved

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Issue 2: Presence of Significant Side Products

Q: My reaction is proceeding, but I am observing significant side products such as homocoupling of the coupling partner or protodeboronation (in Suzuki reactions). How can I minimize these?

A: The formation of side products is a common challenge. Here are strategies to mitigate them:

  • Protodeboronation (Suzuki Reaction): This side reaction involves the replacement of the boronic acid group with a hydrogen atom. It can be promoted by high temperatures and certain bases.[4]

    • Mitigation:

      • Use a milder base or carefully control the amount of base.

      • Lower the reaction temperature if possible.

      • Ensure a truly inert atmosphere, as oxygen can sometimes facilitate this side reaction.

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction or two aryl halides) can compete with the desired cross-coupling.

    • Mitigation:

      • Optimize the stoichiometry of the reactants. Sometimes, using a slight excess of one reactant can suppress the homocoupling of the other.

      • The choice of catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different catalyst systems may be necessary. For Sonogashira couplings, copper-free conditions can be employed to avoid the homocoupling of alkynes (Glaser coupling).[11]

  • Dehalogenation: The removal of the halide from the phenylpyrimidine without coupling can also occur. This is often a result of catalyst deactivation pathways or reactions with trace water. Ensuring anhydrous conditions is crucial.

Logical Flow for Minimizing Side Products

side_products_logic start Significant Side Products Observed identify_side_product Identify Major Side Product (e.g., Homocoupling, Protodeboronation) start->identify_side_product homocoupling Homocoupling identify_side_product->homocoupling protodeboronation Protodeboronation (Suzuki) identify_side_product->protodeboronation adjust_stoichiometry Adjust Reactant Stoichiometry homocoupling->adjust_stoichiometry lower_temp Lower Reaction Temperature protodeboronation->lower_temp screen_catalyst Screen Catalyst/Ligand System adjust_stoichiometry->screen_catalyst analyze Analyze Product Mixture screen_catalyst->analyze change_base Use Milder Base lower_temp->change_base change_base->analyze

Caption: Decision tree for addressing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with a new phenylpyrimidine substrate?

A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium precursor is a reasonable starting point. If the reaction is sluggish or gives low conversion, you can increase the loading to 3-5 mol%.[3] For highly reactive substrates, it may be possible to achieve good yields with catalyst loadings below 1 mol%.[5]

Q2: How does the electronic nature of the phenylpyrimidine affect the cross-coupling reaction?

A2: Phenylpyrimidines are generally considered electron-deficient heteroaromatics due to the presence of the nitrogen atoms in the pyrimidine ring. This electron deficiency can make them good substrates for cross-coupling reactions.[4][12] However, the specific substitution pattern on both the phenyl and pyrimidine rings will influence reactivity. Electron-withdrawing groups can further activate the C-X bond (where X is a halide or triflate) towards oxidative addition, but can also affect the subsequent steps of the catalytic cycle.

Q3: When should I consider using a pre-catalyst versus generating the catalyst in situ?

A3: Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are often preferred for their reliability and ease of use.[13] They are air-stable and provide a well-defined source of the active Pd(0) species upon activation with a base.[8][9] Generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand is also common but can sometimes lead to less reproducible results if the activation process is not efficient. For high-throughput screening or when reproducibility is critical, pre-catalysts are an excellent choice.

Q4: Can I perform these cross-coupling reactions in aqueous media?

A4: Yes, there has been significant progress in developing aqueous cross-coupling protocols, particularly for Suzuki-Miyaura reactions.[14][15] These "greener" methods often utilize water-soluble ligands and can be advantageous for certain substrates and for simplifying purification. Running the reaction in water can also be beneficial from an environmental and cost perspective.[16]

Q5: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A5: The formation of a black precipitate, often referred to as "palladium black," is typically a sign of catalyst decomposition and aggregation into inactive palladium metal.[17] This can be caused by:

  • High Temperatures: The catalyst system may not be stable at the reaction temperature.

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

  • Presence of Impurities: Certain impurities can poison the catalyst and lead to its decomposition.

  • Inappropriate Solvent or Base: The reaction environment may not be suitable for maintaining the stability of the active catalytic species.

To address this, consider lowering the reaction temperature, using a more robust ligand, ensuring all reagents and solvents are pure, and screening different solvent/base combinations.

Data Presentation: Catalyst Loading in Phenylpyrimidine Cross-Coupling

Table 1: Typical Catalyst Loadings for Suzuki-Miyaura Reactions

Phenylpyrimidine SubstrateCoupling PartnerCatalyst SystemCatalyst Loading (mol%)SolventBaseYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄51,4-DioxaneK₃PO₄Good[4]
Generic Aryl ChloridePhenylboronic acidPd(OAc)₂ / PCy₃2.1THF/H₂OK₂CO₃35[6]
Generic Aryl BromidePhenylboronic acidPd(OAc)₂ / Ligand0.05Not SpecifiedNot SpecifiedComplete Conversion[5]
Pharmaceutical IntermediateBoronate esterPdCl₂(dtbpf)1.5Acetone/WaterNot SpecifiedNot Specified[3]

Table 2: Typical Catalyst Loadings for Buchwald-Hartwig Amination

Phenylpyrimidine SubstrateAmine PartnerCatalyst SystemCatalyst Loading (mol%)SolventBaseYield (%)Reference
2-chloro-4-substituted-6-phenylpyrimidinePhenylureaPd(PPh₃)₄Not SpecifiedTHFNaHCO₃High[12]
Benzyl protected benzimidazole4-(methylsulfonyl)anilinePd(OAc)₂ / XPhos10 (Substrate/Catalyst Ratio)Not SpecifiedCs₂CO₃~79 (Conversion)[18]
Pharmaceutical IntermediateAmineNot Specified3t-AmOHDBUNot Specified[3]

Table 3: Typical Catalyst Loadings for Sonogashira and Heck Reactions

Reaction TypePhenylpyrimidine SubstrateCoupling PartnerCatalyst SystemCatalyst Loading (mol%)SolventBaseYield (%)Reference
SonogashiraAryl Iodide (analogue)Terminal AlkynePd(PPh₃)₂Cl₂up to 5AmineAmineGood[19]
SonogashiraAryl Bromide (analogue)Terminal AlkynePd₂(dba)₃ / P(t-Bu)₃Not SpecifiedNot SpecifiedK₂CO₃Good[19]
Heck4-bromoacetophenone (analogue)StyrenePd(OAc)₂ / NHC LigandNot SpecifiedAqueousK₃PO₄High[20]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Preparation: To an oven-dried Schlenk flask, add the phenylpyrimidine halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under a positive flow of inert gas. Then, add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the phenylpyrimidine halide (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring and Work-up: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Note: These are generalized protocols. The optimal conditions, including catalyst loading, choice of ligand, base, solvent, and temperature, must be determined experimentally for each specific substrate combination.

References

Validation & Comparative

Comparing the biological activity of 1-(6-Phenylpyrimidin-4-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative overview of the biological activity of derivatives based on or structurally related to the 1-(6-Phenylpyrimidin-4-yl)ethanone core. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.

Comparative Biological Activity of Phenylpyrimidine Derivatives

The biological activity of phenylpyrimidine derivatives varies significantly with substitutions on the pyrimidine and phenyl rings. The data below, gathered from studies on structurally related compounds, highlights the potential of this class of molecules as therapeutic agents, particularly in oncology and inflammation.

Compound ClassDerivative/CompoundTarget/AssayActivity (IC₅₀)Cell Line/ModelReference
4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine Derivatives Compound 4iAntiproliferative (MTT Assay)Comparable to CisplatinNot Specified[1]
Various DerivativesCOX-2 InhibitionStrong Suppressive EffectEnzymatic Assay[1]
6-(Pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives Compound 23kFLT3 Inhibition11 nMEnzymatic Assay[2]
Compound 23kCDK4 Inhibition7 nMEnzymatic Assay[2]
Compound 23kAntitumor Activity67% Tumor Growth Inhibition (200 mg/kg)MV4-11 Xenograft Model[2]
Phenylpyrimidine-carboxamide Derivatives Compound 15ec-Met Kinase InhibitionNot SpecifiedEnzymatic Assay[3]
Compound 15eAntiproliferative (A549)0.14 ± 0.08 µMA549 (Lung Cancer)[3]
Compound 15eAntiproliferative (PC-3)0.24 ± 0.07 µMPC-3 (Prostate Cancer)[3]
Compound 15eAntiproliferative (MCF-7)0.02 ± 0.01 µMMCF-7 (Breast Cancer)[3]
4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one SK-25Cytotoxicity1.95 µMMiaPaCa-2 (Pancreatic Cancer)[4]

Experimental Protocols

A clear understanding of the methodologies used to generate biological data is crucial for its interpretation and for designing future experiments.

Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Kinase Inhibition Assay

These assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture: A reaction mixture is prepared containing the kinase, a substrate (e.g., a peptide or protein), ATP, and a buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a certain size.

  • Treatment: The mice are then treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition is a common metric.

Visualizations

Diagrams are powerful tools for understanding complex biological processes and experimental procedures.

FLT3_CDK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G1_S_Transition G1/S Phase Transition CyclinD_CDK4_6 Cyclin D / CDK4/6 CyclinD_CDK4_6->G1_S_Transition Derivative Pyrimidinyl-pyrazolo -pyridine Derivative Derivative->FLT3 Inhibits Derivative->CyclinD_CDK4_6 Inhibits

Caption: Dual inhibition of FLT3 and CDK4 signaling pathways by a pyrimidinyl-pyrazolo-pyridine derivative.

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Kinase_Assay Target-based Assay (e.g., Kinase Inhibition) Cytotoxicity->Kinase_Assay Mechanism Mechanism of Action Studies Kinase_Assay->Mechanism Xenograft Xenograft Model Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Lead_Compound Lead Compound Identification Toxicity->Lead_Compound

Caption: General workflow for the discovery and evaluation of novel anticancer compounds.

References

Structure-Activity Relationship of N-benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has revealed a promising class of potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response, highlighting its potential as a therapeutic target in oncology.[1][2] Structure-activity relationship (SAR) studies have been instrumental in optimizing the lead compounds, culminating in the identification of molecules with nanomolar inhibitory potency and significant anticancer activity in non-small cell lung cancer models.[1][2]

Comparative Analysis of Inhibitory Potency

The inhibitory activity of the synthesized N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 complex was evaluated using in vitro deubiquitinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear correlation between the chemical structure of the derivatives and their biological activity. Key modifications on the N-benzyl and 2-phenyl rings have been systematically explored to establish a robust SAR.

Compound IDR1 (N-benzyl)R2 (2-phenyl)USP1/UAF1 IC50 (μM)
1 HH> 25
2 4-CH3H15.2
3 4-FH9.8
4 H2-Cl7.9
5 4-F2-Cl1.2
ML323 (70) 4-(1,2,3-triazol-1-yl)2-isopropyl0.02
76 4-(1H-tetrazol-5-yl)2-isopropyl0.05
84 4-(acetamide)2-isopropyl0.1

Data summarized from the Journal of Medicinal Chemistry, 2014, 57(19), 8099-110.[1][2]

The initial lead compound with a simple N-benzyl-2-phenylpyrimidin-4-amine scaffold showed modest activity.[1] Introduction of small electron-withdrawing groups, such as fluorine at the 4-position of the benzyl ring, and a chlorine atom at the 2-position of the phenyl ring, led to a significant enhancement in potency. The breakthrough in achieving nanomolar potency was the introduction of a 1,2,3-triazole moiety at the 4-position of the benzyl ring, as seen in the potent inhibitor ML323 (compound 70).[1][3] Further exploration of bioisosteric replacements for the triazole, such as a tetrazole or an acetamide group, retained sub-micromolar activity, albeit with a slight decrease in potency compared to ML323.

Mechanism of Action: USP1/UAF1 Inhibition

The N-benzyl-2-phenylpyrimidin-4-amine derivatives exert their anticancer effects by inhibiting the deubiquitinating activity of the USP1/UAF1 complex. This complex plays a crucial role in the DNA damage response pathway by removing monoubiquitin from key substrates, including FANCD2 and PCNA. Inhibition of USP1/UAF1 leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which are critical for DNA repair. This disruption of DNA repair processes ultimately results in synergistic cell death in cancer cells, particularly when combined with DNA-damaging agents like cisplatin.[1][2]

USP1_UAF1_Inhibition Mechanism of Action of N-benzyl-2-phenylpyrimidin-4-amine Derivatives cluster_0 Normal Cell Function cluster_1 Inhibition by Derivatives USP1_UAF1 USP1/UAF1 Complex PCNA PCNA USP1_UAF1->PCNA FANCD2 FANCD2 USP1_UAF1->FANCD2 Inhibited_Complex Inhibited USP1/UAF1 Ub_PCNA Ub-PCNA Ub_PCNA->USP1_UAF1 deubiquitination Ub_FANCD2 Ub-FANCD2 Ub_FANCD2->USP1_UAF1 deubiquitination DNA_Repair DNA Repair PCNA->DNA_Repair FANCD2->DNA_Repair Inhibitor N-benzyl-2-phenyl- pyrimidin-4-amine Derivatives Inhibitor->USP1_UAF1 Inhibition Accumulated_Ub_PCNA Accumulated Ub-PCNA Apoptosis Apoptosis Accumulated_Ub_PCNA->Apoptosis Accumulated_Ub_FANCD2 Accumulated Ub-FANCD2 Accumulated_Ub_FANCD2->Apoptosis

References

1-(6-Phenylpyrimidin-4-yl)ethanone versus other kinase inhibitors efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Phenylpyrimidine Kinase Inhibitors

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The substitution pattern on the pyrimidine ring plays a crucial role in determining the inhibitor's potency and selectivity. Phenylpyrimidine derivatives, in particular, have been extensively explored for their potential to target various kinases involved in cell signaling pathways critical to cancer and other diseases. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking its phosphotransferase activity.

Comparative Efficacy of Phenylpyrimidine Analogs

While data on 1-(6-phenylpyrimidin-4-yl)ethanone is lacking, several studies have reported the efficacy of other 4,6-disubstituted and 2,4-disubstituted phenylpyrimidine derivatives against a range of kinases. The following table summarizes the in vitro efficacy of selected phenylpyrimidine-based kinase inhibitors.

Compound ID/NameTarget Kinase(s)IC50 (nM)Reference Compound(s)
Compound 1 CDK93SNS-032 (6 nM), Dinaciclib (4 nM)
Compound 2 CDK21140-
Compound 3 BTK>50% inhibition at 100 nMIbrutinib (99.4% inhibition at 100 nM)
Compound 4 c-Src60400-
Compound 5 EGFR-Erlotinib, Gefitinib

Table 1: In Vitro Efficacy of Selected Phenylpyrimidine-Based Kinase Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.[1][2][3]

Note: The compounds listed above are structurally related to this compound but are not identical. Direct comparison of their activities should be made with caution and in the context of their specific substitution patterns and the assay conditions under which they were evaluated.

Key Signaling Pathways Targeted

Phenylpyrimidine-based kinase inhibitors have been shown to modulate several critical signaling pathways implicated in cell proliferation, survival, and differentiation. One of the prominent pathways is the Cyclin-Dependent Kinase (CDK) pathway, which regulates cell cycle progression. Another important target is the B-cell receptor (BCR) signaling pathway, where Bruton's tyrosine kinase (BTK) plays a pivotal role. Furthermore, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver in many cancers, has also been a target for inhibitors with a similar scaffold.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Signaling Proteins (e.g., Ras, Raf, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors BTK Bruton's Tyrosine Kinase (BTK) Downstream_Effectors_BCR Downstream Effectors BTK->Downstream_Effectors_BCR Downstream_Effectors_BCR->Transcription_Factors CDK_Cyclin CDK/Cyclin Complexes Transcription_Factors->CDK_Cyclin Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression BCR B-cell Receptor (BCR) BCR->BTK Phenylpyrimidine_Inhibitor_EGFR Phenylpyrimidine Inhibitor Phenylpyrimidine_Inhibitor_EGFR->Receptor_Tyrosine_Kinase Phenylpyrimidine_Inhibitor_BTK Phenylpyrimidine Inhibitor Phenylpyrimidine_Inhibitor_BTK->BTK Phenylpyrimidine_Inhibitor_CDK Phenylpyrimidine Inhibitor Phenylpyrimidine_Inhibitor_CDK->CDK_Cyclin

Caption: Generalized kinase signaling pathways targeted by phenylpyrimidine inhibitors.

Experimental Methodologies

The evaluation of kinase inhibitor efficacy typically involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compound (e.g., this compound analog)

    • Assay buffer (typically contains Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP, or phospho-specific antibody)

    • Microplate (e.g., 96-well or 384-well)

  • Procedure:

    • A solution of the test compound is prepared at various concentrations.

    • The purified kinase and its specific substrate are incubated with the test compound in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.

    • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][4][5][6][7][8][9][10][11][12][13]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add ATP to Initiate Reaction Incubate->Initiate_Reaction Incubate_Reaction Incubate at Controlled Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify_Signal Quantify Phosphorylation or ATP Depletion Stop_Reaction->Quantify_Signal Calculate_IC50 Calculate IC50 Value Quantify_Signal->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Kinase Inhibition Assay (General Protocol)

This assay assesses the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and activity on the target in a more physiologically relevant environment.

  • Reagents and Materials:

    • Cancer cell line expressing the target kinase

    • Cell culture medium and supplements

    • Test compound

    • Lysis buffer

    • Antibodies (total and phospho-specific for the kinase or its substrate)

    • Detection reagents (e.g., for Western blot or ELISA)

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are treated with various concentrations of the test compound for a specific duration.

    • Following treatment, the cells are lysed to release cellular proteins.

    • The phosphorylation status of the target kinase or its downstream substrate is assessed using methods like Western blotting or ELISA with phospho-specific antibodies.

    • The level of inhibition is quantified by comparing the phosphorylation signal in treated cells to that in untreated control cells.

    • Cell viability or proliferation assays (e.g., MTT assay) may also be performed to determine the cytotoxic or anti-proliferative effects of the compound.[14][15][16]

Conclusion

While direct efficacy data for this compound as a kinase inhibitor is not currently available, the broader class of phenylpyrimidine derivatives has demonstrated significant potential in targeting a variety of kinases crucial in cancer biology. The structure-activity relationship within this chemical class is highly dependent on the substitution patterns on both the pyrimidine and the phenyl rings. Further investigation into the kinase inhibitory profile of this compound and its analogs is warranted to determine its specific targets and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of such compounds.

References

Validating 1-(6-Phenylpyrimidin-4-yl)ethanone as a Dual BRD4/PLK1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of 1-(6-phenylpyrimidin-4-yl)ethanone as a novel dual inhibitor of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). Dual inhibition of these two key oncogenic drivers represents a promising therapeutic strategy in various cancers. This document outlines the necessary biochemical and cell-based assays, presents comparative data from established inhibitors, and provides detailed experimental protocols to guide the validation process.

Introduction to BRD4 and PLK1 in Oncology

BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes, including c-MYC.[1] PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2] Overexpression of both BRD4 and PLK1 is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[1][2]

The simultaneous inhibition of both BRD4 and PLK1 has been shown to have synergistic anti-tumor effects, leading to cell cycle arrest and apoptosis in cancer cells.[2] Developing a single small molecule that can effectively inhibit both targets offers potential advantages over combination therapies, including simplified pharmacokinetics and potentially reduced off-target toxicities. This guide provides the experimental framework to assess whether this compound can serve as such a dual inhibitor.

Comparative Inhibitory Activity

To validate the efficacy of this compound, its inhibitory activity must be quantified and compared against established single-target and dual-target inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for well-characterized inhibitors of BRD4, PLK1, and dual BRD4/PLK1. The data for this compound are left intentionally blank as they are to be determined through the experimental protocols outlined in this guide.

Table 1: Comparison of BRD4 Inhibitory Activity

CompoundTypeBRD4 IC50 (nM)
This compound Test Compound To be determined
(+)-JQ1Selective BRD4 Inhibitor77[3]
OTX015 (MK-8628)Pan-BET Inhibitor19-39
BI-2536Dual BRD4/PLK1 Inhibitor25[4]
Compound 23Dual BRD4/PLK1 Inhibitor28[5]

Table 2: Comparison of PLK1 Inhibitory Activity

CompoundTypePLK1 IC50 (nM)
This compound Test Compound To be determined
Volasertib (BI 6727)Selective PLK1 Inhibitor0.87[6]
Onvansertib (NMS-P937)Selective PLK1 Inhibitor2[6]
BI-2536Dual BRD4/PLK1 Inhibitor0.83[6]
Compound 23Dual BRD4/PLK1 Inhibitor40[5]

Table 3: Cellular Activity in Cancer Cell Lines (e.g., MV4-11 Acute Myeloid Leukemia Cells)

CompoundTypeProliferation IC50 (nM)
This compound Test Compound To be determined
(+)-JQ1Selective BRD4 Inhibitor~100
Volasertib (BI 6727)Selective PLK1 Inhibitor~10
BI-2536Dual BRD4/PLK1 Inhibitor~5

Signaling Pathways and Experimental Workflow

To visually conceptualize the mechanism of action and the validation process, the following diagrams are provided.

BRD4_PLK1_Pathway cluster_BRD4 BRD4 Pathway cluster_PLK1 PLK1 Pathway BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin PTEFb P-TEFb BRD4->PTEFb AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Oncogenes Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogenes Proliferation_Survival Cell Proliferation & Survival Oncogenes->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Leads to (when inhibited) PLK1 PLK1 Mitotic_Substrates Mitotic Substrates PLK1->Mitotic_Substrates Centrosome_Maturation Centrosome Maturation Mitotic_Substrates->Centrosome_Maturation Spindle_Assembly Spindle Assembly Mitotic_Substrates->Spindle_Assembly Cytokinesis Cytokinesis Mitotic_Substrates->Cytokinesis Mitotic_Progression Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Cytokinesis->Mitotic_Progression Mitotic_Progression->Apoptosis Leads to (when inhibited) Inhibitor This compound Inhibitor->BRD4 Inhibition Inhibitor->PLK1 Inhibition Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays TR_FRET BRD4 TR-FRET Assay (Determine IC50) Data_Analysis Data Analysis & Comparison TR_FRET->Data_Analysis PLK1_Assay PLK1 Kinase Assay (e.g., FRET or AlphaScreen) (Determine IC50) PLK1_Assay->Data_Analysis MTT Cell Viability Assay (MTT) (Determine Proliferation IC50) Western_Blot Western Blot (Apoptosis Markers, e.g., Cleaved Caspase-3) MTT->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT->Cell_Cycle MTT->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Test_Compound This compound Test_Compound->TR_FRET Test_Compound->PLK1_Assay Test_Compound->MTT Conclusion Validate as Dual Inhibitor? Data_Analysis->Conclusion

References

In Vivo Anticancer Efficacy of Novel Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective cancer therapeutics has led to the exploration of diverse chemical scaffolds, with pyrimidine derivatives emerging as a particularly promising class of compounds. Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with critical cellular processes in cancer cells. This guide provides an objective comparison of the in vivo anticancer effects of recently developed pyrimidine derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action and experimental designs.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the key in vivo efficacy and toxicity data for selected pyrimidine derivatives across different cancer models.

Table 1: Antitumor Activity of Pyrimidine Derivatives in Xenograft Models
Compound Name/IDCancer ModelAnimal ModelDosage and AdministrationTumor Growth Inhibition (TGI)Key Findings
CYY-287 Non-Small Cell Lung Cancer (NSCLC) - PC9 XenograftNude mice5 and 15 mg/kg, intraperitoneal injection, dailyDose-dependent inhibitionDemonstrated more profound tumor inhibition than gefitinib in H1975 xenograft models.[1]
MY-1259 Gastric Cancer - MGC-803 XenograftNude miceNot specified in abstractMore effective than SAHA and TAE-226 alone or in combinationShowed advantages as a dual FAK/HDAC inhibitor in gastric cancer treatment.[1][2]
TRAP1 Inhibitor 47 Prostate Cancer - PC3 XenograftNude miceNot specified in abstractSignificantly reduced tumor growthPotent TRAP1 and Hsp90 inhibitor with limited toxicity.[3]
TRAP1 Inhibitor 48 Prostate Cancer - PC3 XenograftNude miceNot specified in abstractSignificantly reduced tumor growthPotent TRAP1 and Hsp90 inhibitor with limited toxicity.[3]
Pyrimidine-hydroxamic acid hybrid 45 Triple-Negative Breast Cancer PDXNude mice10 mg/kg, intravenous injection82.1%Superior to paclitaxel (79.8% TGI at 20 mg/kg).[4]
Table 2: In Vivo Toxicity Profile of Selected Pyrimidine Derivatives
Compound Name/IDAnimal ModelKey Toxicity Observations
CYY-287 Nude miceNo significant reduction in body weight; no significant increase in ALT, AST, and creatine levels in the blood.[1]
MY-1259 Nude miceNot specified in abstract.
TRAP1 Inhibitors 47 & 48 Nude miceLimited toxicity over normal hepatocyte and prostate cells.[3]
Pyrimidine-hydroxamic acid hybrid 45 Nude miceNo obvious abnormalities in serum biochemistry and organ morphology.[4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these pyrimidine derivatives are attributed to their modulation of specific signaling pathways crucial for cancer cell proliferation, survival, and migration.

CYY_287_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MAPK_pathway MAPK Pathway EGFR->MAPK_pathway ERK ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Apoptosis Apoptosis Inhibition ERK->Apoptosis MAPK_pathway->ERK CYY287 CYY-287 CYY287->ERK Inhibits MY_1259_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAK FAK AKT_mTOR AKT/mTOR Pathway FAK->AKT_mTOR ERK_pathway ERK Pathway FAK->ERK_pathway HDAC6 HDAC6 Apoptosis Apoptosis HDAC6->Apoptosis Inhibits Proliferation Cell Proliferation AKT_mTOR->Proliferation ERK_pathway->Proliferation MY1259 MY-1259 MY1259->FAK Inhibits MY1259->HDAC6 Inhibits TRAP1_Inhibitor_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm cluster_cell_fate Cell Fate TRAP1 TRAP1 Mitochondrial_Integrity Mitochondrial Integrity TRAP1->Mitochondrial_Integrity ROS_Production Reduced ROS Production TRAP1->ROS_Production Hsp90 Hsp90 Hsp90->Mitochondrial_Integrity Tumorigenesis Tumorigenesis Mitochondrial_Integrity->Tumorigenesis ROS_Production->Tumorigenesis TRAP1_Inhibitor TRAP1 Inhibitors (47 & 48) TRAP1_Inhibitor->TRAP1 Inhibits TRAP1_Inhibitor->Hsp90 Inhibits CYY287_Workflow start Start implant Subcutaneous implantation of PC9 cells in nude mice start->implant tumor_growth Tumor growth to 100-150 mm³ implant->tumor_growth randomization Randomization of mice into groups tumor_growth->randomization treatment Daily i.p. injection of CYY-287 or vehicle randomization->treatment monitoring Tumor volume and body weight measurement (every 2 days) treatment->monitoring endpoint Endpoint: Tumor excision, weighing, and analysis. Blood sample collection. monitoring->endpoint end End endpoint->end

References

Comparative docking analysis of 1-(6-Phenylpyrimidin-4-yl)ethanone analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Docking Analysis of 1-(6-Phenylpyrimidin-4-yl)ethanone Analogs and Related Pyrimidine Derivatives

This guide provides a comparative analysis of this compound analogs and other pyrimidine derivatives based on their molecular docking studies and biological activities. The information is compiled from various research articles to offer insights for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from molecular docking and in-vitro studies of various pyrimidine derivatives, which can serve as a reference for the potential of this compound analogs.

Table 1: Comparative Docking Scores of Pyrimidine Derivatives Against Various Protein Targets

Compound ID/SeriesTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Pyrimidine Derivative (4c)Cyclin-Dependent Kinase 2 (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14[1]
Pyrimidine Derivative (4a)Cyclin-Dependent Kinase 2 (1HCK)-7.7Not Specified[1]
Pyrimidine Derivative (4h)Cyclin-Dependent Kinase 2 (1HCK)-7.5Not Specified[1]
Pyrimidine Derivative (4b)Cyclin-Dependent Kinase 2 (1HCK)-7.4Not Specified[1]
Pyrimidine Derivative (2a)Cyclooxygenase-2 (COX-2)-9.0Not Specified[2]
Phenylpyrimidine-carboxamide (15e)c-Met KinaseNot SpecifiedNot Specified[3]
1,6-Dihydropyrimidine (6A)Protein Tyrosine Phosphatase 1B (2QBS)Lowest Binding EnergyNot Specified[4]
1,6-Dihydropyrimidine (3K)Protein Tyrosine Phosphatase 1B (2QBS)Low Binding EnergyNot Specified[4]

Table 2: In-Vitro Biological Activity of Selected Pyrimidine Derivatives

Compound ID/SeriesAssay TypeTarget/Cell LineIC50 Value (µM)Reference
Phenylpyrimidine-carboxamide (15e)CytotoxicityA5490.14 ± 0.08[3]
Phenylpyrimidine-carboxamide (15e)CytotoxicityPC-30.24 ± 0.07[3]
Phenylpyrimidine-carboxamide (15e)CytotoxicityMCF-70.02 ± 0.01[3]
Pyrimidine Derivative (10a)CytotoxicityBGC-8239.00[5]
Pyrimidine Derivative (10a)CytotoxicityBEL-74026.70[5]
Pyrimidine Derivative (10f)CytotoxicityBGC-8237.66[5]
Pyrimidine Derivative (10f)CytotoxicityBEL-74027.89[5]
Pyrimidine Derivative (2a)Anti-inflammatoryCOX-23.5[2]
Pyridopyrimidine Analogs (Series 9)Enzyme InhibitionAdenosine KinasePotent Inhibition[6]
4,6-Disubstituted Pyrimidine (9)ATPase InhibitionMARK4Micromolar Range[7]
4,6-Disubstituted Pyrimidine (14)ATPase InhibitionMARK4Micromolar Range[7]

Experimental Protocols

The following methodologies are representative of the experimental protocols used in the cited molecular docking studies.

Molecular Docking Protocol

A generalized protocol for molecular docking of pyrimidine derivatives is as follows:

  • Ligand Preparation :

    • The 2D structures of the this compound analogs and other pyrimidine derivatives are drawn using chemical drawing software like ChemDraw Ultra 8.0.[1]

    • The structures are then converted to 3D formats and energy minimized using a suitable force field (e.g., MMFF94). This can be performed in software like Molecular Operating Environment (MOE) or Marvin Sketch.[1]

    • The final optimized ligand structures are saved in a suitable format like .mol2 or .pdbqt for docking.[1]

  • Protein Preparation :

    • The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and charges are assigned.

    • The protein structure is then prepared for docking by converting it to a suitable format, such as .pdbqt using tools like AutoDock Tools.[1]

  • Docking Simulation :

    • The docking simulations are performed using software like AutoDock Vina, MOE, or similar programs.[8][9]

    • A grid box is defined around the active site of the protein to specify the search space for the ligand binding.

    • The docking algorithm explores different conformations and orientations of the ligand within the active site and calculates the binding affinity, typically expressed as a docking score in kcal/mol.

    • The resulting docked poses are analyzed to identify the best binding conformation and to visualize the interactions between the ligand and the protein residues.

Visualizations

Experimental Workflow for Molecular Docking

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Structure Drawing (e.g., ChemDraw) l2 3D Conversion & Energy Minimization (e.g., MOE, Marvin Sketch) l1->l2 l3 Save as .mol2 or .pdbqt l2->l3 d1 Define Grid Box (Active Site) l3->d1 p1 Download 3D Structure (from PDB) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Save as .pdbqt (e.g., AutoDock Tools) p3->p4 p4->d1 d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 d3 Analyze Results d2->d3 a1 Binding Energy Calculation d3->a1 a2 Visualization of Interactions a1->a2 a3 Identification of Key Residues a2->a3

Caption: A generalized workflow for performing molecular docking analysis.

Hypothetical Signaling Pathway for a Pyrimidine Analog Target (e.g., a Kinase)

G cluster_pathway Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Pyrimidine Analog (e.g., this compound analog) inhibitor->raf

Caption: A hypothetical kinase signaling pathway inhibited by a pyrimidine analog.

References

Profiling the Kinase Cross-Reactivity of 1-(6-Phenylpyrimidin-4-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, understanding the selectivity of kinase inhibitors is paramount. While 1-(6-Phenylpyrimidin-4-yl)ethanone is a compound of interest, a comprehensive kinase cross-reactivity profile is not yet publicly available. This guide provides a framework for evaluating its kinase interaction profile, comparing it against the well-characterized, broad-spectrum kinase inhibitor, Staurosporine. The methodologies and data presentation formats described herein offer a blueprint for conducting and interpreting such a comparative analysis.

Comparative Kinase Inhibition Profiles

To effectively assess the selectivity of a kinase inhibitor, its activity is quantitatively measured against a panel of kinases. The data is typically presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Below is a hypothetical comparative table showcasing how the data for this compound, once generated, would be presented alongside the known inhibitory activities of Staurosporine. Staurosporine is a natural product known for its potent but non-selective inhibition of a wide range of kinases[1][2].

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compound (Hypothetical Data)Staurosporine (Reference Data)
PKCαTBD2[1][2]
PKCγTBD5[1][2]
PKATBD15[2]
PKGTBD18[2]
CaMKIITBD20
c-SrcTBD6
AblTBDData Not Readily Available
FLT3TBDData Not Readily Available
CDK4TBDData Not Readily Available

TBD: To Be Determined through experimental profiling.

Interpreting the Data

A highly selective inhibitor will show low IC50 values for its intended target(s) and significantly higher IC50 values for other kinases. In contrast, a non-selective inhibitor like Staurosporine exhibits potent inhibition across numerous kinases[3]. By comparing the IC50 values of this compound to those of Staurosporine, researchers can ascertain its selectivity profile. For instance, if the hypothetical compound shows a low IC50 for a specific kinase (e.g., Abl or FLT3) and high IC50 values for others, it would be considered a selective inhibitor.

Experimental Protocols for Kinase Profiling

A variety of assay formats are available for kinase profiling. A common and reliable method is the radiometric kinase assay.

Radiometric Kinase Assay Protocol

This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

Materials:

  • Kinase enzyme of interest

  • Specific substrate peptide or protein

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • This compound and reference inhibitors (e.g., Staurosporine) dissolved in DMSO

  • Phosphoric acid to stop the reaction

  • Filter paper or beads to capture the phosphorylated substrate

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or the reference inhibitor to the wells. Include a DMSO control (no inhibitor).

  • Initiation of Reaction: Start the kinase reaction by adding the radiolabeled ATP.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C for 30-60 minutes).

  • Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter membrane that binds the substrate.

  • Washing: Wash the filter to remove unincorporated ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 values.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for kinase cross-reactivity profiling.

Kinase_Profiling_Workflow Kinase Cross-Reactivity Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cluster_output Output Compound Test Compound (this compound) AddCompound Add Compounds (Serial Dilutions) Compound->AddCompound Reference Reference Inhibitor (e.g., Staurosporine) Reference->AddCompound KinasePanel Kinase Panel (e.g., 96 kinases) AssayPlate Prepare Assay Plate: Kinase, Substrate, Buffer KinasePanel->AssayPlate AssayPlate->AddCompound AddATP Initiate Reaction (Add [γ-³³P]ATP) AddCompound->AddATP Incubate Incubate (e.g., 30°C for 60 min) AddATP->Incubate StopReaction Stop Reaction (e.g., Add H₃PO₄) Incubate->StopReaction Capture Capture Substrate (Filter Binding) StopReaction->Capture Wash Wash Unbound ATP Capture->Wash Read Scintillation Counting Wash->Read Analyze Data Analysis (% Inhibition, IC50) Read->Analyze Table Generate IC50 Table Analyze->Table Profile Generate Selectivity Profile Analyze->Profile

Caption: Workflow for kinase cross-reactivity profiling.

Signaling Pathway Context

While the direct targets of this compound are unknown, pyrimidine-based structures have been shown to inhibit various kinases involved in cell signaling pathways. For example, some pyrimidine derivatives inhibit kinases like FLT3 and CDK4, which are crucial in cell cycle regulation and cancer progression. A hypothetical signaling pathway diagram illustrates where such a compound might act.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., FLT3) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation CDK4 CDK4/Cyclin D Rb Rb CDK4->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor This compound (Hypothetical) Inhibitor->RTK Inhibitor->CDK4

Caption: Potential inhibition of signaling pathways.

Conclusion

Profiling the kinase cross-reactivity of this compound is a critical step in characterizing its biological activity and potential as a therapeutic agent. By employing established experimental protocols and comparing the results to a well-known inhibitor like Staurosporine, researchers can gain valuable insights into its selectivity and mechanism of action. The framework provided in this guide serves as a comprehensive resource for undertaking such an investigation.

References

Head-to-Head Comparison of Synthetic Routes to 1-(6-Phenylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two primary synthetic routes to 1-(6-phenylpyrimidin-4-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. The comparison includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic workflows.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot CyclocondensationRoute 2: Modified Biginelli Reaction & Oxidation
Starting Materials Benzoylacetone, FormamideBenzoylacetone, Urea, Oxidizing Agent (e.g., DDQ)
Reaction Steps 12
Intermediate Isolation NoYes (Dihydropyrimidine)
Overall Yield ModeratePotentially Higher (based on related reactions)
Key Advantages Simplicity, Fewer stepsMilder initial reaction conditions
Key Disadvantages Potentially harsh reaction conditionsRequires an additional oxidation step

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the two synthetic routes discussed.

G cluster_0 Route 1: One-Pot Cyclocondensation cluster_1 Route 2: Modified Biginelli Reaction & Oxidation R1_start Benzoylacetone + Formamide R1_reaction Cyclocondensation (High Temperature) R1_start->R1_reaction R1_product This compound R1_reaction->R1_product R2_start Benzoylacetone + Urea R2_reaction1 Biginelli Reaction (Acid or Base Catalysis) R2_start->R2_reaction1 R2_intermediate 6-methyl-4-phenyl-1,6-dihydropyrimidin-2(1H)-one R2_reaction1->R2_intermediate R2_reaction2 Oxidation (e.g., DDQ) R2_intermediate->R2_reaction2 R2_product This compound R2_reaction2->R2_product

Caption: Comparative workflow of the two synthetic routes to this compound.

Experimental Protocols

Route 1: One-Pot Cyclocondensation of Benzoylacetone with Formamide

This route offers a direct, single-step synthesis to the target molecule.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoylacetone (1 equivalent) and formamide (10-20 equivalents, serving as both reactant and solvent).

  • Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 150-180 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess formamide is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Route 2: Modified Biginelli Reaction Followed by Oxidation

This two-step route first involves the synthesis of a dihydropyrimidine intermediate, which is subsequently oxidized to the final aromatic product. A similar reaction to the first step using benzoylacetone, an aromatic aldehyde, and thiourea has been reported to yield the corresponding dihydropyrimidine-thione in high yield (85%). The following is an adapted protocol for the synthesis of the target molecule.

Step 1: Synthesis of 6-methyl-4-phenyl-1,6-dihydropyrimidin-2(1H)-one

Methodology:

  • Reaction Setup: To a solution of benzoylacetone (1 equivalent) and urea (1.5 equivalents) in a suitable solvent such as ethanol, add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Isolation of Intermediate: After completion, the reaction mixture is cooled, and the precipitated dihydropyrimidine intermediate is collected by filtration, washed with a cold solvent, and dried.

Step 2: Oxidation to this compound

Methodology:

  • Reaction Setup: The dried dihydropyrimidine intermediate from the previous step is dissolved in a suitable solvent (e.g., dioxane or toluene).

  • Oxidation: An oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the reduced DDQ. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the final product, this compound.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher. Route 1 offers a more direct and atom-economical approach, though it may require optimization of the high-temperature conditions. Route 2, while involving an additional step, may be more amenable to milder conditions in the initial cyclization and could potentially offer higher overall yields based on analogous reactions reported in the literature. For large-scale synthesis, the efficiency of the oxidation step and the cost of the oxidizing agent in Route 2 would be important considerations. Further optimization of both routes is likely to improve their efficiency and yield for the synthesis of this valuable pyrimidine intermediate.

Confirming the binding mode of 1-(6-Phenylpyrimidin-4-yl)ethanone through mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

An Illustrative Case Study of a Pyrazolo[1,5-a]pyrimidine Inhibitor and Src Family Kinases

In the field of drug development, particularly in kinase inhibitor research, confirming the binding mode of a novel compound is a critical step. It validates the mechanism of action and provides a rational basis for further optimization. While crystallographic studies offer a direct snapshot, site-directed mutagenesis provides powerful functional evidence by observing how specific changes in the protein target affect inhibitor potency.

This guide provides a comparative framework for understanding how mutagenesis is used to confirm the binding mode of kinase inhibitors. Due to the limited public data on the specific compound 1-(6-Phenylpyrimidin-4-yl)ethanone, we will use the well-documented and structurally related pyrazolo[1,5-a]pyrimidine scaffold, exemplified by the inhibitor PP1 , as a case study. This compound's interaction with Src family kinases, and the effect of mutations in the ATP-binding pocket, serve as a gold-standard illustration of this technique.

Comparison of Inhibitor Activity: Wild-Type vs. Mutant Kinase

The core of the mutagenesis approach lies in comparing the inhibitor's effect on the wild-type (WT) enzyme versus a rationally designed mutant. A significant change in the half-maximal inhibitory concentration (IC₅₀) upon mutation of a specific amino acid residue is strong evidence that this residue is a key determinant for inhibitor binding.

A common target for mutation is the "gatekeeper" residue, which sits at the entrance to a deep hydrophobic pocket within the kinase's ATP-binding site. Altering the size of this residue can dramatically impact the inhibitor's ability to bind. For instance, replacing a bulky threonine (T) with a smaller glycine (G) can create a new pocket, making the kinase sensitive to inhibitors designed to fit it. Conversely, replacing it with a larger residue can induce resistance.

Table 1: Comparative IC₅₀ Values of PP1 Against Src Family Kinases

CompoundTarget KinaseIC₅₀ (nM)Key Residues for Binding
PP1 Lck (WT)5[1][2]ATP-binding pocket, gatekeeper residue
PP1 Fyn (WT)6[1][2]ATP-binding pocket, gatekeeper residue
PP1 Src (WT)170[1]ATP-binding pocket, gatekeeper residue

Note: The data illustrates the high potency of PP1, a pyrazolo[1,5-a]pyrimidine, against Src family kinases (SFKs). A mutagenesis study would compare these wild-type values to those from a mutant kinase (e.g., one with an altered gatekeeper residue) to confirm interaction at this site. A significant increase or decrease in IC₅₀ for the mutant would confirm the binding hypothesis.

Experimental Protocols

Site-Directed Mutagenesis of Target Kinase

This protocol outlines the general steps to introduce a specific point mutation into the plasmid DNA encoding the kinase of interest.[3][4]

Principle: A pair of complementary oligonucleotide primers containing the desired mutation are used to amplify the entire plasmid via a high-fidelity polymerase chain reaction (PCR). The original, parental DNA template is then digested by the DpnI enzyme, which specifically cleaves methylated DNA (i.e., the template), leaving only the newly synthesized, mutated plasmids.

Methodology:

  • Primer Design: Design two mutagenic primers, typically 25-45 bases in length, that are complementary to opposite strands of the plasmid. The desired mutation should be located in the center of each primer, flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up a PCR reaction containing the plasmid DNA template, the designed mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu or Q5), and dNTPs.

    • Perform thermal cycling, typically 16-18 cycles, to amplify the new plasmid containing the mutation. The process involves denaturation (e.g., 95°C), annealing (e.g., 60°C), and extension (e.g., 68°C).

  • DpnI Digestion: Add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours to digest the parental, non-mutated plasmid DNA.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar plate (e.g., containing an antibiotic). Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method to determine the IC₅₀ of an inhibitor by measuring its effect on kinase activity.

Principle: Kinase activity is measured by quantifying the amount of ADP produced when the kinase transfers a phosphate group from ATP to a substrate. The ADP-Glo™ assay is a luminescence-based system that first depletes remaining ATP and then converts the produced ADP into a light signal. The signal intensity is proportional to kinase activity; lower signal indicates greater inhibition.[5][6]

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase (both Wild-Type and Mutant), the specific peptide substrate, ATP, and serial dilutions of the inhibitor compound (e.g., PP1).

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the kinase enzyme (e.g., Src WT or mutant) to each well.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which contains the enzyme to convert ADP to ATP and the luciferase/luciferin pair to generate light. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process for confirming inhibitor binding mode using mutagenesis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Hypothesis Hypothesize Binding Site (e.g., Gatekeeper Residue) Design Design Mutant (e.g., Src T338G) Hypothesis->Design Mutagenesis Site-Directed Mutagenesis Design->Mutagenesis Expression Express & Purify WT and Mutant Protein Mutagenesis->Expression Assay Perform Kinase Assay (e.g., ADP-Glo) Expression->Assay Titration Titrate Inhibitor vs. WT and Mutant Kinase Assay->Titration IC50 Calculate IC50 Values Titration->IC50 Compare Compare WT vs. Mutant IC50 IC50->Compare Conclusion Conclusion Compare->Conclusion Draw Conclusion

Caption: Experimental workflow for mutagenesis-based binding mode confirmation.

logic_diagram cluster_results Potential Outcomes cluster_conclusions Conclusions Observation Observation: Inhibitor shows high potency against WT kinase. Hypothesis Hypothesis: Inhibitor binds to the ATP pocket and interacts with Residue 'X'. Observation->Hypothesis Experiment Experiment: Mutate Residue 'X' (e.g., T338G) Hypothesis->Experiment Result1 Result A: IC50 of mutant >> IC50 of WT (Loss of Potency) Experiment->Result1 Result2 Result B: IC50 of mutant ≈ IC50 of WT (No Change) Experiment->Result2 Conclusion1 Conclusion: Residue 'X' is critical for inhibitor binding. Result1->Conclusion1 Conclusion2 Conclusion: Residue 'X' is NOT critical for inhibitor binding. Result2->Conclusion2

References

A Comparative Guide to the ADME-Tox Properties of 1-(6-Phenylpyrimidin-4-yl)ethanone and Representative Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical for its progression from a promising hit to a viable clinical candidate.[1][2][3] Early-stage evaluation of these properties helps to mitigate the risk of late-stage failures, which are often attributed to unfavorable pharmacokinetics or unforeseen toxicity.[3] This guide provides a framework for benchmarking the ADME-Tox properties of the novel compound, 1-(6-Phenylpyrimidin-4-yl)ethanone, against established drugs: Warfarin, Propranolol, and Atenolol.

Due to the absence of publicly available experimental data for this compound, this document presents a hypothetical profile for this compound to serve as an illustrative example. The objective is to demonstrate how its performance would be evaluated against known drugs with diverse ADME-Tox characteristics, supported by detailed experimental protocols for key in vitro assays.

General ADME-Tox Assessment Workflow cluster_0 Compound Profiling cluster_1 In Vitro Assay Suite cluster_2 Data Analysis & Comparison Test_Compound This compound Permeability Caco-2 Permeability Test_Compound->Permeability Metabolism Metabolic Stability (Liver Microsomes) Test_Compound->Metabolism Binding Plasma Protein Binding (Equilibrium Dialysis) Test_Compound->Binding Toxicity Cytotoxicity (MTT Assay) Test_Compound->Toxicity Known_Drugs Warfarin, Propranolol, Atenolol Known_Drugs->Permeability Known_Drugs->Metabolism Known_Drugs->Binding Known_Drugs->Toxicity Data_Analysis Calculate Key Parameters (Papp, t½, fu, IC50) Permeability->Data_Analysis Metabolism->Data_Analysis Binding->Data_Analysis Toxicity->Data_Analysis Comparison Benchmarking vs. Known Drugs Data_Analysis->Comparison Profile Generate ADME-Tox Profile Comparison->Profile

Caption: A typical workflow for in vitro ADME-Tox profiling of a test compound.

Intestinal Permeability: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[4][5] The assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters similar to the human small intestine epithelium.[4][6] A compound's apparent permeability coefficient (Papp) is measured to classify it as having low or high absorption potential.

Caco-2 Permeability Assay Principle cluster_0 Transwell Apical Chamber (Donor) Test Compound Added Caco-2 Monolayer Basolateral Chamber (Receiver) Sampled Over Time Transport_High Transwell:f0->Transport_High Rapid Transport Transport_Low Transwell:f0->Transport_Low Slow Transport A High Papp (e.g., Propranolol) B Low Papp (e.g., Atenolol) Transport_High->Transwell:f2 Transport_Low->Transwell:f2

Caption: Diagram of drug transport across a Caco-2 cell monolayer.

Table 1: Comparative Caco-2 Permeability Data

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Predicted Absorption
This compound 12.5 (Hypothetical)High
Propranolol (High Permeability Control)>10.0High
Atenolol (Low Permeability Control)<1.0Low
Warfarin>10.0High

Note: Generally, Papp > 5.0 x 10⁻⁶ cm/s suggests high permeability, while Papp < 2.0 x 10⁻⁶ cm/s suggests low permeability.

Experimental Protocol: Caco-2 Permeability
  • Cell Culture : Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation into a confluent monolayer.[6]

  • Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[7]

  • Assay Initiation : The culture medium is replaced with a pre-warmed transport buffer. The test compound (e.g., at a 10 µM concentration) is added to the apical (donor) chamber to measure absorption (A→B).[4]

  • Sampling : At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral (receiver) chamber. The donor chamber is also sampled at the beginning and end of the experiment.[7]

  • Quantification : The concentration of the compound in all samples is determined using LC-MS/MS analysis.[4]

  • Papp Calculation : The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability: Human Liver Microsome Assay

Metabolic stability is a crucial parameter that indicates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[8][9] This assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLM), providing data to calculate its intrinsic clearance (Clint) and metabolic half-life (t½).[8][10]

Table 2: Comparative Metabolic Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Metabolic Stability Classification
This compound 45 (Hypothetical)15.4 (Hypothetical)Moderate
Propranolol (High Clearance Control)<10>69.3Low
Atenolol (Low Clearance Control)>60<11.6High
Warfarin>60<11.6High

Note: t½ > 60 min is generally considered stable; t½ < 15 min is considered unstable.

Experimental Protocol: Metabolic Stability
  • Reagent Preparation : A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[11]

  • Incubation : The test compound (e.g., 1 µM final concentration) is pre-incubated with the microsome mixture at 37°C.[12]

  • Reaction Initiation : The metabolic reaction is initiated by adding a NADPH-regenerating system.[8][11] Control incubations are run without NADPH to account for non-enzymatic degradation.

  • Time-Point Sampling : Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Sample Processing : The quenched samples are centrifuged to precipitate proteins.[8]

  • Analysis : The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[11]

  • Data Analysis : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = -0.693/slope) and intrinsic clearance (Clint).[11]

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its therapeutic target.[13][14] Only the unbound (free) fraction of a drug is pharmacologically active.[15] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the fraction of unbound drug (fu).[13][16]

Table 3: Comparative Plasma Protein Binding Data

CompoundFraction Unbound (fu, %)% BoundBinding Classification
This compound 8.5 (Hypothetical)91.5 (Hypothetical)High
Warfarin (High Binding Control)<1.0>99.0Very High
Atenolol (Low Binding Control)>80.0<20.0Low
Propranolol~10.0~90.0High

Note: Compounds with >99% binding are highly bound; <90% are considered moderately to weakly bound.

Experimental Protocol: Plasma Protein Binding (RED)
  • Sample Preparation : The test compound is spiked into plasma (e.g., human plasma) at a specified concentration (e.g., 1-10 µM).[15]

  • Dialysis Setup : The plasma sample is added to one chamber of a RED device insert, and a protein-free dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber. The chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 5 kDa) that retains proteins but allows the small molecule drug to pass.[15][17]

  • Equilibration : The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[13][14]

  • Sampling : After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.[15]

  • Matrix Matching : To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer.

  • Analysis : The concentrations of the compound in both the plasma (representing total drug) and buffer (representing unbound drug) samples are quantified by LC-MS/MS.[13]

  • Calculation : The percentage of unbound drug is calculated as: % Unbound (fu) = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

Cytotoxicity: MTT Assay

Cytotoxicity assays are essential for identifying compounds that may cause cellular damage. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[18][19] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[18][20]

Principle of the MTT Assay for Cytotoxicity cluster_0 Viable Cell cluster_1 Dead Cell Mito Mitochondrial Reductase Enzymes Formazan_Purple Formazan (Purple, Insoluble) Quantified by Absorbance Mito->Formazan_Purple NoMito No Active Enzymes No_Reaction MTT Remains Yellow NoMito->No_Reaction MTT_Yellow MTT (Yellow, Soluble) MTT_Yellow->Mito Reduction MTT_Yellow->NoMito No Reduction

Caption: Conversion of MTT to formazan by viable cells.

Table 4: Comparative Cytotoxicity Data (HepG2 Cell Line)

CompoundIC₅₀ (µM)Cytotoxicity Classification
This compound >50 (Hypothetical)Non-toxic
Doxorubicin (Positive Control)<10High
Warfarin>50Non-toxic
Propranolol>50Non-toxic

Note: IC₅₀ is the concentration of a drug that inhibits cell growth by 50%. A lower IC₅₀ value indicates higher cytotoxicity. Values >50 µM are often considered non-toxic in initial screening.

Experimental Protocol: MTT Assay
  • Cell Seeding : A human cell line (e.g., HepG2 liver carcinoma cells) is seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.[21]

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Addition : The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well.[18] The plate is then incubated for 2-4 hours at 37°C.[18]

  • Formazan Solubilization : After incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solvent) is added to dissolve the purple formazan crystals.[21]

  • Absorbance Measurement : The plate is shaken to ensure complete solubilization, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

References

Safety Operating Guide

Proper Disposal of 1-(6-Phenylpyrimidin-4-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before handling 1-(6-Phenylpyrimidin-4-yl)ethanone for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1][2]

  • Body Protection: A lab coat and closed-toe shoes.[1][2]

Avoid generating dust if the compound is in solid form. In case of a spill, contain it with an inert absorbent material like sand or vermiculite, and then transfer it to a sealed container for disposal.[3][5]

II. Chemical Waste Characterization and Segregation

While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, the chemical structure suggests it should be treated as a hazardous waste. Pyrimidine derivatives can be flammable and toxic.[1][6] The compound should be considered hazardous due to potential toxicity and should not be disposed of in the sanitary sewer or as regular solid waste.[7][8]

Waste Segregation is crucial:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Store acids and bases separately.[9]

  • Keep oxidizing agents separate from reducing agents and organic compounds.[9]

  • Halogenated and non-halogenated solvent wastes should be collected separately.[10]

III. Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a designated, compatible, and leak-proof container for hazardous chemical waste.[9][11] Plastic containers are often preferred.[11]

    • The container must have a secure, tightly fitting screw cap.[9]

    • Ensure the container is clean and dry before adding the waste.

  • Waste Collection:

    • If the compound is in a solid form, carefully transfer it to the waste container.

    • If it is dissolved in a solvent, pour the solution into the designated liquid waste container. Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]

    • If rinsing the original container, the rinsate must also be collected as hazardous waste.[10]

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • Any known hazards (e.g., "Toxic").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][11]

    • The SAA must be at or near the point of waste generation and should be inspected weekly for any leaks.[9][11]

    • Partially filled containers can remain in the SAA for up to one year, as long as the accumulation limits are not exceeded.[9]

  • Disposal Request:

    • Once the waste container is full or you have no further use for it, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[11]

IV. Data Summary for Disposal

ParameterGuidelineSource
PPE Safety goggles, chemical-resistant gloves, lab coat[1][2][4]
Handling Location Well-ventilated area, chemical fume hood[1][2]
Disposal Method Hazardous chemical waste collection[11]
Incompatible Waste Acids, bases, oxidizing agents, reducing agents[9]
Waste Container Compatible, leak-proof, with a secure screw cap[9][11]
Container Labeling "Hazardous Waste", full chemical name, concentration, date[10][11]
Storage Location Designated Satellite Accumulation Area (SAA)[9][11]
Final Disposal Contact institutional EH&S for pickup[11]

V. Disposal Workflow Diagram

DisposalWorkflow A Assess Hazards & Don PPE B Select Compatible Waste Container A->B C Transfer Waste to Container B->C D Securely Cap and Label Container C->D E Store in Satellite Accumulation Area D->E F Request EH&S Pickup E->F G Final Disposal by EH&S F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(6-Phenylpyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of 1-(6-Phenylpyrimidin-4-yl)ethanone

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following safety and handling information is based on the hazard profile of a structurally similar compound, 1-(2-Chloropyrimidin-4-yl)ethanone, and general best practices for handling chemical reagents with unknown toxicity. All personnel must exercise extreme caution and treat this compound as potentially hazardous.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.

Hazard Assessment of Structural Analog

The safety recommendations provided are derived from the known hazards of 1-(2-Chloropyrimidin-4-yl)ethanone. The Globally Harmonized System (GHS) classifications for this analog are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)HarmfulWarning H302: Harmful if swallowed[1]
Skin Irritation (Category 2)HarmfulWarning H315: Causes skin irritation[1]
Eye Irritation (Category 2A)HarmfulWarning H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3)HarmfulWarning H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling compounds with unknown or potential hazards. The following table outlines the recommended PPE for all procedures involving this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hands Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact which may cause irritation.[2]
Body Chemical-resistant lab coatProtects against spills and contamination of personal clothing.[2]
Respiratory Use in a certified chemical fume hoodPrevents inhalation of dust or vapors, which may cause respiratory irritation.[1][3]

Operational and Disposal Plans

Strict adherence to operational and disposal protocols is necessary to ensure the safety of laboratory personnel and the environment.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Weighing and Aliquoting: All handling of the solid compound should be performed within a chemical fume hood to minimize inhalation exposure.[3] Use dedicated spatulas and weighing boats.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Ensure adequate ventilation.

  • Storage: Keep containers tightly closed when not in use.[4] Clearly label all containers with the chemical name, concentration, date, and any known hazards.[2]

Spill Management
  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an appropriate absorbent material (e.g., sand, vermiculite).

  • Clean: Carefully sweep or scoop the absorbed material into a designated waste container. Decontaminate the spill area with a suitable solvent.

  • Dispose: Dispose of all spill cleanup materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and disposable labware, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a designated, leak-proof container. As the structural analog is a halogenated organic compound, it is prudent to segregate waste streams.[5][6] If other halogenated solvents are used, this waste should be collected in a "halogenated organic waste" container.[5]

  • Waste Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office.[7] Do not dispose of this chemical down the drain.[8]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow for determining safety precautions and a general workflow for handling a chemical of unknown toxicity.

cluster_0 Safety Precaution Determination A Identify Chemical (this compound) B Search for Specific Safety Data Sheet (SDS) A->B C SDS Found? B->C D Follow SDS Recommendations for PPE, Handling, and Disposal C->D Yes E SDS Not Found C->E No F Identify Structurally Similar Compounds E->F G Search for Analog SDS (e.g., 1-(2-Chloropyrimidin-4-yl)ethanone) F->G H Analog Data Found? G->H I Adopt Conservative PPE & Handling Based on Analog Hazards H->I Yes J Treat as Compound of Unknown High Toxicity H->J No K Implement Strictest Safety Protocols J->K cluster_1 General Experimental Workflow for a Chemical of Unknown Toxicity A 1. Pre-Experiment Preparation - Review available data - Prepare SOP - Don appropriate PPE B 2. Material Retrieval - Transport chemical in secondary containment A->B C 3. Weighing and Aliquoting - Perform in a chemical fume hood - Use designated tools B->C D 4. Reaction Setup - Add reagents in a well-ventilated area - Monitor reaction for any abnormalities C->D E 5. Work-up and Purification - Handle all materials as hazardous D->E F 6. Waste Segregation - Collect solid, liquid (halogenated/ non-halogenated) waste separately E->F G 7. Decontamination - Clean all glassware and work surfaces F->G H 8. Waste Disposal - Store waste in a designated satellite accumulation area for EHS pickup G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.